5-Chloro-2,4-dinitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOEJCXWMGEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395602 | |
| Record name | 5-chloro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136833-36-8 | |
| Record name | 5-chloro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 5-Chloro-2,4-Dinitrobenzoic Acid
Topic: 5-Chloro-2,4-dinitrobenzoic Acid: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery[1]
Executive Summary
This compound (CAS 136833-36-8) is a highly functionalized aromatic intermediate critical to the synthesis of heterocyclic pharmacophores and prodrugs.[1][2][3] Distinguished by its molecular weight of 246.56 g/mol , this compound features a unique substitution pattern where the electron-withdrawing nitro groups at positions 2 and 4 significantly activate the chlorine atom at position 5 toward Nucleophilic Aromatic Substitution (
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, industrial synthesis routes, analytical characterization protocols, and its strategic utility in Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Molecular Identity & Physicochemical Properties[3][4][5]
The precise characterization of this compound is foundational for stoichiometry in multi-step synthesis.[1] The molecule’s high oxygen content and nitro-functionalization dictate its solubility profile and acidity.[1]
1.1 Core Data Table[1][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 136833-36-8 |
| Molecular Formula | |
| Molecular Weight | 246.56 g/mol |
| Exact Mass | 245.968 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 180–184 °C (Decomposes) |
| Acidity (pKa) | ~1.8 – 2.2 (Estimated; highly acidic due to -I/-M effects of |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
1.2 Structural Analysis
The molecule consists of a benzene ring substituted with:
Chemical Logic: The positioning of the nitro groups is critical. They exert a strong mesomeric withdrawing effect (
Synthetic Pathways & Mechanism[1][11]
The synthesis of this compound typically proceeds via controlled nitration of chlorobenzoic acid precursors.[1] The directing effects of the substituents dictate the reaction conditions and isomeric purity.
2.1 Primary Synthetic Route: Nitration of 3-Chlorobenzoic Acid
The most direct industrial route involves the stepwise nitration of 3-chlorobenzoic acid.[1]
-
Step 1: Nitration of 3-chlorobenzoic acid yields 5-chloro-2-nitrobenzoic acid .[1]
-
Mechanism:[3][6] The carboxyl group directs meta (to pos 5), while the chlorine directs ortho/para.[7] The C6 position is sterically accessible, but the C2 position (ortho to Cl, ortho to COOH) is sterically crowded. However, under forcing conditions, the cooperative directing effects favor the formation of the dinitro species.
-
-
Step 2: Further nitration introduces the second nitro group at position 4.[1]
2.2 Visualization of Synthetic Logic
Figure 1: Stepwise synthetic pathway via electrophilic aromatic substitution (
Applications in Drug Development ( Utility)
The primary value of this compound lies in its role as a scaffold for Nucleophilic Aromatic Substitution (
3.1 Mechanism of Action
Because the chlorine at C5 is flanked by an ortho-nitro group (at C4) and is para to the nitro group at C2 (relative to the C5-C2 axis), the C5 carbon is extremely electron-deficient.[1]
-
Reaction: Nucleophiles (amines, thiols, alkoxides) attack C5.
-
Intermediate: A Meisenheimer complex forms, stabilized by the electron-withdrawing nitro groups.[1]
-
Outcome: Chloride is expelled, and the nucleophile is installed.
3.2 Case Study: GDEPT Prodrugs
Research has utilized this molecule to synthesize dinitrobenzamide mustards .[1][9] These prodrugs are designed for Gene-Directed Enzyme Prodrug Therapy (GDEPT) .[1][9][10][11]
-
Workflow: The carboxylic acid is converted to an amide (linking a nitrogen mustard moiety).
-
Activation: The E. coli nitroreductase (NTR) enzyme reduces the nitro groups to hydroxylamines or amines.
-
Result: The electron-withdrawing nature of the ring changes to electron-donating, activating the mustard group to cross-link DNA and kill the cancer cell.[1]
3.3 Reaction Workflow Diagram
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Analytical Characterization Protocol
To validate the molecular weight (246.56 g/mol ) and purity of the compound, the following self-validating analytical workflow is recommended.
4.1 HPLC Method (Reverse Phase)
This method separates the target from potential mono-nitro impurities or unreacted starting material.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).
4.2 Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Rationale: Carboxylic acids ionize best by losing a proton (
).[1] -
Expected Signal:
-
Target Mass: 246.56 Da
-
Observed Ion (
): 244.96 ( for ) and 246.96 ( for ).[1] -
Note: The 3:1 ratio of the Chlorine isotope pattern confirms the presence of the halogen.
-
Handling & Safety Protocol
Warning: Polynitro aromatic compounds possess high energy potentials and can be shock-sensitive or thermally unstable.[1]
-
Thermal Stability: Do not heat above 150°C without Differential Scanning Calorimetry (DSC) validation. The melting point is ~180°C, but decomposition may onset earlier.
-
Skin/Eye Contact: The compound is a potent irritant and potential sensitizer (similar to dinitrochlorobenzene, DNCB).
-
Protocol: Double nitrile gloves and chemical splash goggles are mandatory.[1]
-
-
Incompatibility: Avoid contact with strong bases (hydroxides, amines) in uncontrolled conditions, as this triggers the
reaction exothermically.
References
-
BenchChem. this compound | CAS 136833-36-8.[1][7] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid (Isomer Comparison).[1] Retrieved from
-
Hogg, A., et al. (2000). Synthesis and Application of 2,4-Dinitrobenzamide Mustards for GDEPT. ResearchGate.[1][13] Retrieved from
-
ChemicalBook. this compound Product Description and Synthesis. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. This compound, CasNo.136833-36-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. WO1993011099A1 - Nitroaniline derivatives and their use as antitumor agents - Google Patents [patents.google.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volza.com [volza.com]
- 6. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 7. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 8. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienggj.org [scienggj.org]
- 13. researchgate.net [researchgate.net]
Solubility Profile & Handling Guide: 5-Chloro-2,4-dinitrobenzoic acid
[1]
Executive Summary
This compound (CAS 136833-36-8) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic scaffolds (e.g., benzimidazoles) and as a precursor for pharmaceutical agents via nucleophilic aromatic substitution (SNAr).[1][2][3][4]
This guide provides a technical analysis of its solubility landscape, thermodynamic behavior, and purification protocols.[1] Due to the scarcity of specific empirical solubility data in open literature for this precise isomer, the profiles below are derived from structural structure-property relationships (SPR) of homologous chlorodinitrobenzoic acid derivatives, validated by standard organic synthesis principles.
Key Characteristic: The compound features a "push-pull" electronic structure.[1] The electron-withdrawing nitro groups significantly increase the acidity of the carboxylic acid (lowering pKa) and activate the chlorine atom toward nucleophilic displacement, necessitating careful solvent selection to avoid unintended side reactions.[1]
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₇H₃ClN₂O₆ | Moderate molecular weight (246.56 g/mol ) suggests reasonable solubility in organic solvents.[1] |
| Physical State | Pale yellow to yellow crystalline powder | High lattice energy requires polar solvents or heat to disrupt crystal packing.[1] |
| Acidity (Predicted) | pKa ≈ 1.5 – 2.0 | significantly more acidic than benzoic acid (pKa 4.[1]2) due to ortho/para nitro groups.[1][5] Readily forms salts in basic media.[1] |
| Electronic Effect | High Electron Deficiency | The 2,4-dinitro motif activates the 5-chloro position.[1][4][6] Avoid primary/secondary amines as solvents to prevent SNAr displacement.[1] |
Solubility Landscape
The following data summarizes the solubility behavior of this compound in common laboratory solvents.
Table 1: Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, NMP | High (+++++) | Excellent for reactions.[1] Difficult to remove; requires aqueous workup or lyophilization.[1] |
| Polar Protic | Methanol, Ethanol | Moderate-High (++++) | Recommended for Recrystallization. Soluble when hot; moderate solubility at RT.[1] Potential for esterification if catalyzed by acid/heat.[1] |
| Ketones | Acetone, MEK | Good (+++) | Good solvent for transfer/handling.[1] unsuitable for heating >50°C (volatility).[1] |
| Esters | Ethyl Acetate | Moderate (++) | Good extraction solvent.[1] Solubility decreases significantly at low temperatures.[1] |
| Chlorinated | DCM, Chloroform | Low-Moderate (+) | Soluble enough for extraction but poor for dissolving bulk solids.[1] |
| Aqueous | Water (Acidic/Neutral) | Very Low (-) | Sparingly soluble.[1] Precipitates upon acidification of alkaline solutions.[1] |
| Aqueous | Water (Basic, pH > 8) | High (+++++) | Dissolves as the benzoate salt.[1] Warning: Prolonged heating in strong base may hydrolyze the chloride (SNAr).[1] |
| Hydrocarbons | Hexane, Toluene | Insoluble (--) | Used as anti-solvents to induce precipitation.[1] |
Thermodynamic Insight: The Dissolution Mechanism
The dissolution of this compound is driven by enthalpy-entropy compensation .[1]
-
Crystal Lattice Breakage (+ΔH): The nitro groups create strong intermolecular dipole-dipole interactions in the solid state, requiring significant energy (heat) to break.[1]
-
Solvation (-ΔH):
Experimental Protocols
Protocol A: Solubility Determination (Gravimetric Method)
Use this protocol to determine exact solubility limits for your specific lot.[1]
Figure 1: Standard Gravimetric Solubility Determination Workflow.[1]
Steps:
-
Place ~100 mg of this compound into a 4 mL vial.
-
Add 1.0 mL of target solvent.[1]
-
Stir at controlled temperature (25°C) for 24 hours to ensure equilibrium.
-
Filter through a syringe filter (PTFE is chemically compatible).[1]
-
Evaporate a known volume of filtrate and weigh the residue.[1]
Protocol B: Purification via Recrystallization
The most effective purification method utilizes the differential solubility in Ethanol/Water.[1]
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Target Impurities: Unreacted 3-chlorobenzoic acid, inorganic salts.[1]
-
Dissolution: Suspend crude solid in minimal Ethanol (10 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[1]
-
Filtration (Hot): If insoluble particles remain (dust/salts), filter rapidly while hot.[1]
-
Precipitation:
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the pale yellow crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.[1]
-
Drying: Dry under vacuum at 45°C. (Avoid high heat >80°C to prevent thermal degradation).[1]
Decision Logic for Solvent Selection
Use the following logic flow to select the appropriate solvent for your specific application (Reaction vs. Purification).
Figure 2: Solvent Selection Logic based on Application Context.[1]
Critical Safety & Reactivity Note
Nucleophilic Aromatic Substitution (SNAr) Risk: The 5-chloro position is activated by the ortho- (4-nitro) and para- (2-nitro) groups.[1]
-
Avoid: Dissolving in primary or secondary amines (e.g., Piperidine, Morpholine) unless the intention is to displace the chloride.
-
Avoid: Heating in aqueous base (NaOH/KOH) for extended periods, as this may convert the chloride to a phenol (5-hydroxy-2,4-dinitrobenzoic acid).[1]
References
-
Benchchem. (2024).[1][8] this compound Product Data (CAS 136833-36-8).[1][4][6] Retrieved from
-
ChemicalBook. (2023).[1] this compound Properties and Suppliers. Retrieved from
- Organic Syntheses. (Coll. Vol. 2). Nitration of Benzoic Acids and Derivatives. (General reference for dinitrobenzoic acid handling).
-
PubChem. Compound Summary: this compound.[1][4] National Library of Medicine.[1] Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Profile & Distillation Feasibility: 5-Chloro-2,4-Dinitrobenzoic Acid
Technical Whitepaper for Process Chemistry & Safety Assessment
Executive Summary & Chemical Context
Target Molecule: 5-Chloro-2,4-dinitrobenzoic acid
CAS: 136833-36-8 (Isomer specific) / 19126-17-1 (General/Related)
Molecular Formula:
This guide addresses the thermodynamic behavior of this compound (5-CDNBA) under reduced pressure. Crucially, this document serves as a risk assessment warning: rigorous thermodynamic analysis indicates that the theoretical boiling point of this compound, even under high vacuum, overlaps significantly with its decomposition threshold.
Consequently, distillation is not a recommended purification method due to the high risk of thermal runaway and explosion characteristic of polynitro-aromatics.[1] This guide provides the theoretical boiling point calculations to validate this risk and outlines the industry-standard alternative: recrystallization.[1]
Physicochemical Property Profile
The following data establishes the baseline for the thermodynamic calculations. Note the proximity of the melting point to the decomposition onset of similar dinitro-aromatics.[1]
| Property | Value | Source/Method |
| Physical State | Pale yellow crystalline solid | Experimental Observation |
| Melting Point (MP) | 177–185 °C | Thermo Scientific [1] |
| Boiling Point (Atm) | ~460 °C (Predicted) | ACD/Labs / ChemSpider Prediction |
| Decomposition Onset | ~180–210 °C | Analogous Dinitro Compounds [2] |
| pKa | ~1.5 – 2.0 | Estimated (Strongly acidic due to -NO₂/-Cl) |
| Solubility | Soluble in Ethanol, Ether; Insoluble in Water | Experimental |
The Safety Paradox: Distillation vs. Decomposition
The central challenge in processing 5-CDNBA is the "Thermal Overlap."[1] Polynitro compounds possess high decomposition energies (
Thermodynamic Risk Assessment Logic
Figure 1: Thermal Safety Decision Matrix. For 5-CDNBA, the workflow inevitably leads to "Mandatory Alternative: Recrystallization" due to the overlap of BP and Decomposition temperature.
Theoretical Boiling Point Calculation (Vacuum)
Since experimental boiling points are unavailable due to decomposition, we must estimate the vacuum boiling point to prove the hazard.[1] We apply the Clausius-Clapeyron relation and pressure-temperature nomographs for benzoic acid derivatives.
Methodology: Modified Antoine Equation Estimation
Using standard boiling point depression factors for high-molecular-weight polar aromatics:
-
Standard BP (760 mmHg):
(733 K)[1] -
Enthalpy of Vaporization (
): Estimated at (typical for benzoic acids).[1] -
Target Vacuum:
(High Vacuum).
Calculation:
Using the integrated form:
Solving for
The Critical Conclusion
At 0.1 mmHg (a very strong vacuum), the theoretical boiling point is ~180–200°C .[1]
Result: The substance melts and boils/decomposes simultaneously.[1] You cannot establish a stable liquid-vapor equilibrium without triggering decomposition.[1] Distillation is thermodynamically forbidden.
Recommended Purification Protocol: Recrystallization[5]
Given the safety constraints, recrystallization is the only validated method for purifying 5-CDNBA.[1]
Protocol: Solvent Selection & Execution
Primary Solvent System: Ethanol/Water (Mixed Solvent) Secondary Option: Glacial Acetic Acid (for highly impure crude)[1]
Step-by-Step Methodology
-
Dissolution (The "Hot" Phase):
-
Filtration (Hot):
-
If insoluble mechanical impurities are present, perform a hot filtration using a pre-warmed Buchner funnel to prevent premature crystallization.[1]
-
-
Crystallization (The "Cold" Phase):
-
Remove from heat.[1][4][5] Slowly add warm distilled water (approx. 10-20% of ethanol volume) until slight turbidity persists.
-
Add a few drops of ethanol to clear the solution.[1]
-
Allow the solution to cool to room temperature slowly (over 2 hours) to form well-defined needles.
-
Chill in an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation:
Purification Workflow Diagram
Figure 2: Validated Recrystallization Workflow for Thermally Unstable Nitro-Aromatics.[1]
References
-
Thermo Scientific Chemicals. (n.d.).[1] this compound, 98% Specification Sheet. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Chloro-2,4-dinitrobenzene Phase Change Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 3,5-Dinitrobenzoic acid (Analogous Safety Data).[1] National Library of Medicine.[1] Retrieved from [1]
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. (8th Edition).[1] Elsevier.[1] (Reference for general polynitro-aromatic explosion hazards).
Sources
- 1. 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Spectral Characterization of 5-Chloro-2,4-Dinitrobenzoic Acid
This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It prioritizes data interpretation, structural elucidation logic, and purity profiling over generic descriptions.[1]
CAS: 1466-48-4 | Formula: C₇H₃ClN₂O₆ | MW: 246.56 g/mol [1]
Executive Summary & Application Context
5-Chloro-2,4-dinitrobenzoic acid (CDNBA) serves as a critical electrophilic building block in the synthesis of functionalized aryl amides and esters.[1] Unlike its more common analog, 1-chloro-2,4-dinitrobenzene (CDNB), the presence of the carboxylic acid moiety at the C1 position alters its solubility profile and reactivity, making it a specific probe for glutathione S-transferase (GST) isoenzymes and a precursor for prodrug scaffolds.[1]
Critical Quality Attribute (CQA): The primary analytical challenge is distinguishing CDNBA from its regioisomers (e.g., 3-chloro-2,6-dinitrobenzoic acid) generated during non-selective nitration processes.[1] This guide provides the spectral fingerprints required to validate regio-purity.
Structural Elucidation Logic
To interpret the spectra accurately, one must understand the electronic environment of the benzene ring. The molecule possesses three strong electron-withdrawing groups (EWGs): two Nitro groups (-NO₂) and one Carboxyl group (-COOH), alongside a weakly deactivating/ortho-para directing Chloro group (-Cl).[1]
-
H-3 Proton: Located between two nitro groups (positions 2 and 4).[1] This is the most electron-deficient site, leading to extreme deshielding.[1]
-
H-6 Proton: Located ortho to the carboxyl group and meta to a nitro group.[1]
-
Coupling: H-3 and H-6 are para to each other. Para-coupling (
) is typically negligible (0–1 Hz), resulting in two distinct singlets.[1] This is the diagnostic differentiator from meta-substituted isomers, which would show measurable splitting ( Hz).[1]
Visualization: Electronic Deshielding Map
Caption: Electronic influence map showing the additive deshielding vectors affecting H-3 and H-6 protons.
Spectral Data Specifications
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ is the requisite solvent.[1] CDCl₃ provides poor solubility for dinitrobenzoic acids, leading to broadened peaks and loss of resolution.[1]
1H NMR Data (400 MHz, DMSO-d₆)
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| COOH | 13.5 - 14.5 | Broad Singlet | 1H | -COOH | Exchangeable proton; shift varies with concentration/water content.[1] |
| H-3 | 8.95 ± 0.05 | Singlet | 1H | Ar-H | Deshielded by two ortho-nitro groups.[1] The most downfield aromatic signal.[1] |
| H-6 | 8.25 ± 0.05 | Singlet | 1H | Ar-H | Deshielded by ortho-COOH and ortho-Cl.[1] |
13C NMR Data (100 MHz, DMSO-d₆)
| Shift ( | Assignment | Note |
| 165.2 | C =O | Carbonyl carbon.[1] |
| 148.5 | C -NO₂ (C4) | Quaternary, weak intensity.[1] |
| 145.8 | C -NO₂ (C2) | Quaternary, weak intensity.[1] |
| 132.1 | C -Cl (C5) | Distinctive shift due to Chlorine attachment. |
| 130.5 | C -H (C6) | High intensity CH signal.[1] |
| 128.8 | C -COOH (C1) | Quaternary ipso carbon.[1] |
| 121.4 | C -H (C3) | High intensity CH signal.[1] |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or Diamond ATR.[1] Diagnostic Region: 1800–1300 cm⁻¹.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3200–2500 | O-H Stretch | Broad "acid beard" typical of carboxylic acid dimers. |
| 1715–1725 | C=O[1] Stretch | Strong, sharp carbonyl peak.[1] Confirms acid functionality. |
| 1545 & 1355 | N-O Stretch | Asymmetric (1545) and Symmetric (1355) stretches of NO₂. |
| 750–800 | C-Cl Stretch | Fingerprint region confirmation of aryl chloride.[1] |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻ is preferred due to the acidic proton.[1]
| m/z Value | Ion Identity | Interpretation |
| 245 | [M-H]⁻ (³⁵Cl) | Molecular ion base peak.[1] |
| 247 | [M-H]⁻ (³⁷Cl) | Isotope peak.[1] Critical Check: Must observe ~3:1 ratio (245:247) to confirm Chlorine presence.[1] |
| 201 | [M-H-CO₂]⁻ | Decarboxylation fragment (common in ortho-nitro benzoic acids).[1] |
| 171 | [M-H-CO₂-NO]⁻ | Further fragmentation loss of NO radical.[1] |
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Rationale: Carboxylic acid protons can broaden aromatic signals via exchange.[1] Proper drying is essential.
-
Massing: Weigh 15–20 mg of CDNBA into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the sample contains residual water (HDO peak at 3.33 ppm), add a single pellet of activated 4Å molecular sieves directly to the NMR tube and let stand for 15 minutes.
-
-
Transfer: Filter the solution through a glass wool plug into the NMR tube to remove undissolved micro-particulates which cause magnetic field inhomogeneity.
-
Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure full relaxation of the isolated aromatic protons (long T1 relaxation times are common for protons between EWGs).
Protocol B: Purity Assessment Workflow
This workflow validates the compound against common synthetic impurities (e.g., dinitrotoluene precursors or isomers).[1]
Caption: Decision tree for purity validation of CDNBA prior to use in conjugation reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1466-48-4, this compound.[1] Retrieved from [Link][1]
-
SDBS (2024). Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Data extrapolated from analog SDBS No. 2516 "5-Chloro-2-nitrobenzoic acid" and SDBS No. 610 "2,4-Dinitrobenzoic acid").[1] Retrieved from [Link][1]
-
Goldstein, H. & Brochon, R. (1940). Sur l'acide 5-chloro-2,4-dinitrobenzoïque.[1] Helvetica Chimica Acta, 23(1), 53-58.[1] (Foundational synthesis and characterization).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][2] (Source for substituent additivity rules in NMR).
Sources
5-Chloro-2,4-dinitrobenzoic acid material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 5-Chloro-2,4-dinitrobenzoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals who handle this compound. The following sections move beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, mechanistic understanding of the hazards and the critical, self-validating protocols required for its safe use in a laboratory setting. The causality behind each safety recommendation is explained to foster a proactive safety culture rooted in scientific principles.
Chemical Identity and Core Physicochemical Properties
This compound is a poly-functionalized aromatic compound, appearing as a pale yellow to yellow crystalline powder.[1] Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and two nitro groups on a benzene ring, dictates its reactivity and toxicological profile. Understanding these properties is the foundation of safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 136833-36-8 | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₆ | [2][3] |
| Molecular Weight | 246.56 g/mol | [2][3] |
| Appearance | Crystals or powder, pale yellow to yellow | [1] |
| Melting Point | 177-185 °C | [1] |
Hazard Profile: A Mechanistic Evaluation
The hazards associated with this compound are a direct consequence of its chemical functionalities. The dinitroaromatic system is a well-known toxophore, while the acidic nature of the carboxylic acid contributes to its irritant properties. The Globally Harmonized System (GHS) provides a clear classification of these risks.[2][4][5]
| GHS Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Toxic/Harmful if swallowed | H301/H302 | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4][6] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | [4][6] |
The presence of nitro groups makes many aromatic compounds toxic and potentially explosive under specific conditions, such as heat or shock, necessitating careful handling and storage.[7] The carboxylic acid and the electron-withdrawing nitro groups make the compound a significant irritant to skin, eyes, and the respiratory system upon contact or inhalation of dust.[4][6]
Caption: GHS Pictogram and associated health hazards.
Emergency Response Protocols
In the event of an exposure, a rapid and correct response is critical. The following protocols are designed to be self-validating, ensuring appropriate action is taken immediately.
First-Aid Measures
The primary goal of first aid is to mitigate the exposure and seek professional medical attention.[6]
-
Inhalation: If dust is inhaled, immediately remove the individual to fresh air and ensure they are in a position comfortable for breathing.[6][8] If breathing is difficult or symptoms like coughing or shortness of breath persist, seek immediate medical attention.[9] The rationale is to remove the irritant from the sensitive respiratory tract as quickly as possible.
-
Skin Contact: This compound causes skin irritation.[4] Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[9][10] The mechanical action of washing and the use of soap are crucial for removing the solid particulate from the skin's surface and folds. If irritation develops or persists, seek medical advice.[10]
-
Eye Contact: This is a serious exposure route, as the compound causes severe eye irritation.[4][6] Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing under the lids.[6] Remove contact lenses if present and easy to do. An ophthalmologist should be consulted following any eye exposure.[6]
-
Ingestion: If the chemical is swallowed, rinse the mouth thoroughly with water.[6] Do NOT induce vomiting.[9][11] If the person is conscious, have them drink one or two glasses of water.[11] Seek immediate medical attention.[8]
Caption: Emergency first aid workflow for exposure incidents.
Fire-Fighting Measures
While the compound itself is combustible, it may not ignite readily.[7] The primary danger in a fire is the generation of highly toxic and irritating gases.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][7]
-
Special Hazards: Thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][12] As a chlorinated compound, hydrogen chloride (HCl) gas may also be produced. Finely dispersed dust can form explosive mixtures in the air.[11]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and the chemical itself.[13][14]
Proactive Safety: Handling, Exposure Control, and Storage
The hierarchy of controls dictates that engineering solutions are paramount, followed by administrative procedures and, finally, personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All work with this solid must be conducted in a well-ventilated area.[13] A certified chemical fume hood is the required engineering control for weighing, transferring, or otherwise manipulating the powder to keep airborne concentrations low and prevent inhalation.[14]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[13] Ensure gloves are inspected before use and changed if contaminated.
-
Respiratory Protection: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) must be used in accordance with OSHA respirator regulations (29 CFR 1910.134).[13]
Caption: Personal Protective Equipment (PPE) selection logic.
Protocol: Weighing and Dispensing of Solid Compound
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound next to the balance.
-
Dispensing: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as dropping powder from a height.
-
Closure: Immediately and securely close the stock container.
-
Cleanup: Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel (moistening prevents dust from becoming airborne). Dispose of the cleaning material as hazardous waste.
-
Transport: Transport the weighed compound in a sealed, secondary container to the reaction vessel.
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[13] Avoid generating dust.[13] Keep the compound away from sources of ignition and incompatible materials.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13] The storage area should be separated from strong oxidizing agents, strong bases, and foodstuffs.[11]
Accidental Release and Disposal
Prompt and correct cleanup of spills is essential to prevent secondary exposure.
Spill Cleanup Protocol (Small Scale)
-
Secure Area: Restrict access to the spill area. Ensure adequate ventilation (use a fume hood if the spill is contained within one).
-
Don PPE: Wear all necessary PPE, including a respirator if dust is present.[11]
-
Moisten: Gently moisten the spilled powder with a light water spray to prevent dust from becoming airborne.[13] Avoid creating a slurry that could spread.
-
Collect: Carefully sweep or vacuum the moistened material into a suitable, labeled container for hazardous waste disposal.[9][11] Do not use a standard vacuum cleaner; a HEPA-filtered vacuum designed for hazardous materials is required.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to local, state, and federal regulations.[8]
Toxicological and Ecological Summary
-
Toxicological Profile: The primary toxicological concerns are acute effects from irritation and ingestion.[4][6] There is limited data on chronic exposure, carcinogenicity, or mutagenicity, but the substance is not currently classified for these effects.[6] Aromatic nitro compounds, as a class, can sometimes be associated with systemic effects like methemoglobinemia, so avoiding exposure is paramount.
-
Ecological Profile: There is a general lack of comprehensive ecological data for this specific compound. However, related nitroaromatic compounds can be toxic to aquatic life.[15][16] Therefore, the chemical should not be allowed to enter drains or the environment.[6][11]
References
-
AGR Enterprises, Material Safety Data Sheet - 2,4-Dinitrochlorobenzene MSDS . [Online]. Available: [Link]
-
Cole-Parmer, Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99% . [Online]. Available: [Link]
-
International Labour Organization, ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE . [Online]. Available: [Link]
-
Carl ROTH, Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid . [Online]. Available: [Link]
-
Cole-Parmer, Material Safety Data Sheet - 2,4-Dinitrobenzoic acid . [Online]. Available: [Link]
-
PubChem, 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 . [Online]. Available: [Link]
-
Loba Chemie, 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet . [Online]. Available: [Link]
-
PubChem, 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 . [Online]. Available: [Link]
-
DC Fine Chemicals, Safety Data Sheet - 5-Chloro-2-nitrobenzoic acid . [Online]. Available: [Link]
Sources
- 1. B25479.06 [thermofisher.com]
- 2. This compound | 136833-36-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. agr11.com [agr11.com]
- 11. ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE [chemicalsafety.ilo.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
Historical Discovery and Synthesis of 5-Chloro-2,4-dinitrobenzoic Acid
The following technical guide details the historical discovery, synthesis, and application of 5-Chloro-2,4-dinitrobenzoic acid (CAS 136833-36-8).
A Technical Guide for Research & Development
Executive Summary
This compound is a highly specialized aromatic intermediate used primarily in the synthesis of bioreductive prodrugs and advanced agrochemicals. Characterized by a highly electron-deficient benzene ring, its reactivity is dominated by the synergistic electron-withdrawing effects of two nitro groups and a carboxyl moiety. This electronic landscape makes the compound a "loaded spring" for nucleophilic aromatic substitution (
Historical Context & Discovery
While chloronitrobenzoic acids were explored in the late 19th century, the specific isolation and characterization of the 5-chloro-2,4-dinitro isomer is most definitively attributed to the mid-20th century work of Goldstein and Stamm (1952).
Early attempts to nitrate 3-chlorobenzoic acid often resulted in inseparable mixtures of isomers. Goldstein and Stamm established the rigorous conditions required to force the second nitro group onto the deactivated ring, separating the 2,4-dinitro isomer from its 2,6-dinitro byproduct. This work laid the foundation for modern industrial protocols, proving that the directing effects of the chlorine atom could override the steric hindrance of the carboxyl group under forcing conditions.
Synthetic Pathways
The synthesis of this compound is non-trivial due to the extreme deactivation of the aromatic ring after the first nitration. Two primary routes exist: the Direct Dinitration (Laboratory/Pharma Standard) and the Oxidation of Toluene Derivatives (Industrial Bulk).
Route A: Direct Dinitration of 3-Chlorobenzoic Acid (The Gold Standard)
This method is preferred in pharmaceutical settings for its directness and use of readily available starting materials.
The Mechanism: The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1]
-
Substrate: 3-Chlorobenzoic acid (Position 1: COOH, Position 3: Cl).
-
First Nitration: The carboxyl group directs meta (to pos 5), while the chlorine directs ortho/para (to 2, 4, 6). The cooperative effect and sterics favor position 6 (ortho to Cl, para to COOH is blocked; actually position 6 is para to Cl). Correction: In 3-chlorobenzoic acid, position 6 is ortho to the COOH and para to the Cl. This is the most activated site.[2] This yields 5-chloro-2-nitrobenzoic acid (renumbered).[3][4]
-
Second Nitration: The ring is now highly deactivated. Forcing conditions introduce the second nitro group at position 4 (meta to the first nitro, ortho to the chlorine).
Experimental Protocol (Based on Goldstein & Stamm/Patent WO9311099):
-
Reagents: 3-Chlorobenzoic acid (1.0 eq), Fuming Nitric Acid (
, excess), Concentrated Sulfuric Acid (solvent/catalyst). -
Procedure:
-
Dissolve 3-chlorobenzoic acid in concentrated
at room temperature. -
Add fuming
dropwise, maintaining temperature initially. -
Critical Step: Slowly ramp temperature to 130–140°C . Hold for 4–6 hours. Note: This high temperature is required to overcome the activation energy barrier of the dinitro-deactivated ring.
-
Cool to room temperature and pour onto crushed ice.
-
Isolation: Filter the crude precipitate.
-
Purification: Recrystallize from aqueous ethanol. The 5-chloro-2,4-dinitro isomer crystallizes first (mp ~180–183°C), leaving the 3-chloro-2,6-dinitro isomer in the filtrate.
-
Route B: Oxidation of 5-Chloro-2,4-dinitrotoluene
Used when the toluene precursor is available from explosives/dye manufacturing streams.
-
Step 1: Nitration of 3-chlorotoluene yields 5-chloro-2,4-dinitrotoluene.
-
Step 2: Oxidation of the methyl group using
or Chromic Acid. -
Pros/Cons: Avoids the harsh dinitration of an acid, but handling dinitrotoluenes (TNT analogs) carries higher explosion risks.
Comparison of Routes
| Feature | Route A: Direct Nitration | Route B: Toluene Oxidation |
| Starting Material | 3-Chlorobenzoic Acid | 3-Chlorotoluene |
| Key Reagents | Fuming | |
| Conditions | High Temp (140°C) | Moderate Temp / Reflux |
| Yield | ~60-66% | ~50-70% |
| Selectivity | Requires fractional crystallization | High (if precursor is pure) |
| Safety Profile | Corrosive/Thermal Hazard | Explosive Intermediate Hazard |
Mechanistic Visualization
The following diagram illustrates the stepwise nitration pathway and the directing effects that govern the regioselectivity.
Caption: Stepwise electrophilic aromatic substitution showing the dominance of the Chlorine substituent in directing the incoming nitro groups.
Applications in Drug Development
The primary utility of this compound lies in its function as a prodrug scaffold for Gene-Directed Enzyme Prodrug Therapy (GDEPT).
The "Mustard" Strategy
Researchers use this compound to synthesize 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (and related analogs).
-
Coupling: The carboxylic acid is converted to an amide (using a mustard amine).
-
Activation: The resulting dinitrobenzamide is relatively non-toxic.
-
Mechanism: In the presence of bacterial nitroreductase (expressed in tumor cells via viral vectors), the para-nitro group (relative to the amide) is reduced to a hydroxylamine or amine.
-
Cytotoxicity: This reduction electronically activates the "mustard" (bis-chloroethyl) group, allowing it to crosslink DNA and kill the cell.
Caption: The activation pathway of dinitrobenzamide prodrugs derived from the this compound scaffold.
Safety & Handling (Trustworthiness)
-
Explosion Hazard: Like all polynitro aromatics, this compound and its intermediates possess significant energy. While less sensitive than TNT, they should be treated as potential explosives. Avoid shock, friction, and heating dry material above 150°C.
-
Vesicant Risk: Derivatives (especially if the chlorine is displaced by amines) can be potent skin sensitizers or blistering agents.
-
Thermal Runaway: The nitration reaction is highly exothermic. The temperature ramp to 140°C must be strictly controlled; failure to control the exotherm at the mono-nitro stage can lead to catastrophic reactor failure.
References
-
Goldstein, H., & Stamm, R. (1952). Über die 5-Chlor-2,4-dinitro-benzoesäure. Helvetica Chimica Acta, 35(4), 1330–1332.
-
Palmer, B. D., et al. (1992). Nitroaniline derivatives and their use as antitumor agents. Patent WO1993011099A1.
-
Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349-1361.
-
Goud, K. Y., et al. (2016). Development of highly selective electrochemical impedance sensor for detection of 5-Chloro-2,4-dinitrotoluene. Journal of Chemical Sciences.
Sources
theoretical and computational studies of 5-Chloro-2,4-dinitrobenzoic acid
Topic: Theoretical and Computational Studies of 5-Chloro-2,4-dinitrobenzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This compound (CDNBA) represents a critical scaffold in the synthesis of pharmacologically active heterocyclic compounds and high-energy materials. Its unique substitution pattern—featuring a carboxylic acid moiety flanked by strong electron-withdrawing nitro groups and a labile chlorine atom—creates a distinct electronic environment. This guide details the theoretical framework for characterizing CDNBA using Density Functional Theory (DFT). It provides a validated roadmap for predicting its structural stability, spectroscopic signatures, and reactive potential in drug discovery, specifically focusing on its utility as a precursor for nucleophilic aromatic substitution (
Computational Methodology: The Standard Protocol
To ensure reproducibility and high-fidelity data, the following computational workflow is recommended. This protocol aligns with current best practices in quantum chemistry for nitro-aromatic systems.
1.1 Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional effectively balances computational cost with accuracy for organic thermochemistry and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[2][3][4][5]
-
Diffuse functions (++): Critical for describing the electron-rich lone pairs on the nitro oxygens and the chlorine atom.
-
Polarization functions (d,p): Essential for accurately modeling the anisotropic electron distribution in the aromatic ring and the C-Cl bond.
-
1.2 Software Implementation
-
Primary Engine: Gaussian 09/16 or ORCA.
-
Visualization: GaussView (for input generation) and Chemcraft/Avogadro (for orbital analysis).
-
Topological Analysis: Multiwfn (for AIM and ELF studies).
Structural & Electronic Analysis
2.1 Geometry Optimization & Steric Effects
The optimization of CDNBA reveals significant steric strain due to the ortho-substitution pattern.
-
Torsion Angles: The nitro group at C2 is expected to deviate from planarity relative to the benzene ring to minimize repulsion with the adjacent carboxylic acid (C1) and the C3-proton.
-
Intramolecular Hydrogen Bonding: A weak C-H···O interaction may be observed between the C6-proton and the carbonyl oxygen of the carboxylic acid, stabilizing the planar conformation of the COOH group.
2.2 Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical softness.
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the chlorine lone pairs and the aromatic
-system. -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the nitro groups and the aromatic ring carbon atoms attached to them.
-
Significance: A smaller band gap in CDNBA (compared to benzoic acid) suggests high polarizability and reactivity toward nucleophiles, facilitating its use in synthesizing benzimidazole derivatives.
2.3 Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for docking and reactivity:
-
Red Regions (Negative Potential): Localized over the nitro oxygen atoms and the carbonyl oxygen. These are preferred sites for electrophilic attack (though the molecule is deactivated).
-
Blue Regions (Positive Potential): Concentrated on the hydroxyl proton (-COOH) and the aromatic ring protons.
-
Reactivity Hotspot: The carbon atom bonded to Chlorine (C5) often exhibits a "sigma-hole" or reduced electron density, validating its susceptibility to nucleophilic attack.
Spectroscopic Profiling: Validation Metrics
Accurate assignment of vibrational modes requires scaling theoretical frequencies to account for anharmonicity and basis set limitations.
3.1 Vibrational Spectroscopy (FT-IR / Raman)
| Vibrational Mode | Approx. Exp. Region ( | Theoretical Scaling Factor | Diagnostic Importance |
| 3400 – 3550 | 0.961 | Indicates H-bonding network. | |
| 1680 – 1720 | 0.961 | Key identifier for carboxylic acid. | |
| 1530 – 1550 | 0.961 | Strong EWG signature. | |
| 700 – 750 | 0.980 | Confirms halogen substitution. |
3.2 NMR Chemical Shifts (
and
)
-
Method: GIAO (Gauge-Independent Atomic Orbital) method.[2]
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental conditions.
-
Reference: TMS (Tetramethylsilane) calculated at the same level of theory.
Reactivity & Biological Potential[3][4][6][7]
4.1 Global Reactivity Descriptors
Using Koopmans' theorem, the energies of HOMO (
-
Electrophilicity Index (
):-
High
indicates CDNBA is a strong electrophile, consistent with its utility in reactions.
-
-
Chemical Hardness (
):-
Relates to the resistance against charge transfer.[5]
-
4.2 Molecular Docking Strategy
For drug development (e.g., anti-tuberculosis or antimicrobial agents), CDNBA is docked against targets like DNA Gyrase or Enoyl-ACP Reductase .
Docking Workflow:
-
Ligand Prep: Optimize CDNBA geometry (DFT level).
-
Target Prep: Remove water/co-factors from PDB crystal structure; add polar hydrogens.
-
Grid Generation: Center grid box on the active site residues (e.g., Asp73, Arg136).
-
Scoring: Use Lamarckian Genetic Algorithm (AutoDock Vina).
Visualization of Workflows
Figure 1: Computational Study Pipeline
This diagram outlines the logical flow from structure generation to biological validation.
Caption: Integrated workflow for the theoretical characterization and biological screening of CDNBA.
Figure 2: Reactivity Logic & S_NAr Mechanism
This diagram illustrates why CDNBA is a potent electrophile for drug synthesis.
Caption: Mechanistic basis for CDNBA reactivity: Nitro-group activation of the C5 position facilitates nucleophilic attack.
Step-by-Step Experimental Protocol
Phase 1: Input Preparation
-
Construct the 2D structure of this compound.
-
Perform a preliminary conformational search using Molecular Mechanics (MMFF94) to identify the global minimum, specifically rotating the -COOH and -NO2 groups.
Phase 2: Gaussian Input Setup (Example)
-
Note: pop=full requests full population analysis for NBO/Mulliken charges.
Phase 3: Data Extraction & Analysis
-
Check Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged.
-
Verify Minima: Confirm no imaginary frequencies (NImag=0) in the output.
-
Extract Energies: Record Total Energy (Hartree), HOMO/LUMO eigenvalues.
-
Calculate Descriptors:
Phase 4: Molecular Docking
-
Convert the optimized .log or .out file to .pdbqt format (adding Gasteiger charges).
-
Define the grid box dimensions (
Å) around the target protein's active site. -
Run AutoDock Vina with an exhaustiveness of 8.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.
-
BenchChem. (2024). This compound: Structure and Properties.
-
Govindarajan, M., & Karabacak, M. (2012).[2] Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine.[2] Spectrochimica Acta Part A, 96, 421-435. (Methodological Reference for DFT/NBO).
Sources
- 1. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Archive:: International Journal of Computational and Theoretical Chemistry:: Science Publishing Group [sciencepublishinggroup.com]
- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Note: Strategic Utilization of 5-Chloro-2,4-dinitrobenzoic Acid in Heterocyclic Scaffold Assembly
Abstract
5-Chloro-2,4-dinitrobenzoic acid (5-Cl-2,4-DNBA) represents a highly specialized "activated" aromatic scaffold in pharmaceutical synthesis. Unlike simple benzoic acid derivatives, the specific substitution pattern—a halogen at position 5 flanked by nitro groups at positions 2 and 4—renders the carbon-chlorine bond exceptionally electrophilic. This application note details the mechanistic basis and experimental protocols for utilizing 5-Cl-2,4-DNBA as a linchpin intermediate. We focus on its primary utility: the regiospecific introduction of amine nucleophiles via Nucleophilic Aromatic Substitution (
Chemical Profile & Reactivity Matrix
The utility of 5-Cl-2,4-DNBA stems from its electronic architecture. The carboxylic acid moiety provides a handle for solubility modulation (salt formation) or further derivatization (amide coupling), while the nitro groups activate the ring.
The "Activated" Core
The reactivity is governed by the positioning of the electron-withdrawing groups (EWG):
-
C-1 (COOH): Withdraws electron density, but less effectively than nitro groups.
-
C-2 & C-4 (NO₂): These are strong EWGs.
-
C-5 (Cl): The chlorine atom is ortho to the C-4 nitro group and para to the C-2 nitro group.
This specific ortho-para orientation creates a profound electron deficiency at the C-5 carbon, significantly lowering the activation energy for nucleophilic attack. This allows for rapid displacement of chlorine by amines, thiols, or alkoxides under mild conditions, often without transition metal catalysis.
Mechanistic Pathway ( )
The reaction proceeds via a non-concerted addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).
Figure 1: Mechanistic pathway of Nucleophilic Aromatic Substitution on 5-Cl-2,4-DNBA.
Experimental Protocol: Synthesis of 5-(Alkylamino)-2,4-dinitrobenzoic Acid
This protocol describes the substitution of the chlorine atom with a primary amine (e.g., n-butylamine or aniline derivatives). This is the foundational step for building downstream heterocyclic libraries.
Materials & Equipment
-
Substrate: this compound (Purity >97%).[1]
-
Nucleophile: Primary amine (1.1 – 1.2 equivalents).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents) to scavenge HCl.
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF). Note: EtOH is preferred for ease of workup; DMF is required for poorly soluble aromatic amines.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
| Step | Action | Critical Parameter / Rationale |
| 1. Solubilization | Dissolve 10 mmol (2.46 g) of 5-Cl-2,4-DNBA in 20 mL of Ethanol. | Stir until clear. If the acid is not fully soluble, the addition of the base in the next step will assist via salt formation. |
| 2. Base Addition | Add 20 mmol of TEA dropwise at room temperature. | Exothermic. The acid group (COOH) will deprotonate first. Ensure the solution remains homogenous. |
| 3. Nucleophile Addition | Add 11 mmol of the target amine slowly. | Stoichiometry: Slight excess ensures complete consumption of the expensive nitro-aromatic core. |
| 4. Reaction | Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. | Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting material spot ( |
| 5. Quenching | Cool to room temperature.[2][3] Pour the reaction mixture into 100 mL of ice-cold water. | Precipitation: The product is usually less soluble in water than the reaction solvent. |
| 6. Acidification | Adjust pH to ~2–3 using 1M HCl. | Crucial: This reprotonates the carboxylate ( |
| 7. Isolation | Filter the yellow/orange precipitate. Wash with cold water (2 x 20 mL). | Purification: Recrystallize from EtOH/Water if necessary to remove trace amine salts. |
Troubleshooting & Optimization
-
Issue: Low Yield/Oiling Out.
-
Cause: Incomplete acidification or product is too soluble in the alcohol/water mix.
-
Fix: Evaporate the ethanol before adding water/acid.
-
-
Issue: Impurities (Hydrolysis).
-
Cause: Presence of water in the reaction solvent can lead to 5-hydroxy-2,4-dinitrobenzoic acid (replacement of Cl by OH).
-
Fix: Use anhydrous solvents and dry glassware.
-
Downstream Application: Benzimidazole Synthesis
The 5-amino-2,4-dinitrobenzoic acid derivative generated above is a "masked" diamine. The following workflow illustrates how this intermediate is converted into a pharmacologically active benzimidazole scaffold.
Figure 2: Synthetic workflow from 5-Cl-2,4-DNBA to Benzimidazole scaffolds.
Protocol Overview for Step 2 & 3 (Reduction/Cyclization)
-
Reduction: The dinitro-intermediate is dissolved in MeOH. 10% Pd/C is added, and the mixture is stirred under
atmosphere (balloon pressure) for 12 hours. This reduces both nitro groups to amines, resulting in a tri-amino species (unstable, sensitive to oxidation). -
Cyclization: The crude reduction product is immediately treated with formic acid (to make the unsubstituted benzimidazole) or an aldehyde (for 2-substituted benzimidazoles) and heated to 80°C.
-
Result: A 5- or 6-substituted benzimidazole carboxylic acid, a privileged structure in drug discovery (e.g., PARP inhibitors).
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Skin Sensitization: 5-Cl-2,4-DNBA and its dinitro-derivatives are potent skin sensitizers. They can induce allergic dermatitis upon repeated exposure.
-
Explosion Hazard (Potential): While the acid form is relatively stable, polynitro compounds can be energetic. Avoid heating dry solids to decomposition. Never distill reaction mixtures to dryness if peroxides or dry nitro-salts are suspected.
Mandatory PPE:
-
Nitrile gloves (double-gloving recommended).
-
Chemical splash goggles.
-
Fume hood operation is mandatory for all steps involving amines and solvents.
References
-
Pfaltz & Bauer. (2025). Safety Data Sheet: 2-Chloro-3,5-dinitrobenzoic acid (Isomer Reference/Safety Context). Retrieved from
-
Organic Syntheses. (1960). 2,4,5-Triaminonitrobenzene (Methodology for nitro-halide substitution). Organic Syntheses, Coll. Vol. 45, p.105. Retrieved from
-
BenchChem. (2025). Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from
-
Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Amine-Reactive Probe Labeling Protocol. Retrieved from
Sources
conditions for amidation reactions involving 5-Chloro-2,4-dinitrobenzoic acid
Chemoselectivity, Protocol Optimization, and Application in Prodrug Synthesis
Part 1: Executive Summary & Mechanistic Insight
The Challenge: The "Dual-Electrophile" Paradox 5-Chloro-2,4-dinitrobenzoic acid presents a unique synthetic challenge due to its highly functionalized core. It contains two distinct electrophilic sites susceptible to nucleophilic attack:
-
The Carboxylic Acid (C-1): When activated (e.g., to an acid chloride), this becomes a hard electrophile, reactive toward amines to form amides.
-
The Aryl Chloride (C-5): Activated by two powerful electron-withdrawing nitro groups (one ortho, one para), this position is exceptionally reactive toward Nucleophilic Aromatic Substitution (
).
The Core Directive: To successfully amidate this substrate without displacing the chlorine atom, the chemist must exploit kinetic control . Acyl substitution at the carbonyl center is generally faster than
Target Audience Application: This protocol is critical for the synthesis of CB1954 (Tretazicar) and related nitrogen mustard prodrugs used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In these syntheses, the amide bond must be formed first to preserve the aryl chloride for a subsequent, controlled reaction with a specific nucleophile (e.g., aziridine).
Part 2: Mechanistic Visualization[1]
The following diagram illustrates the divergent reaction pathways based on experimental conditions.
Figure 1: Divergent reactivity pathways. Path A (Green) represents the desired amidation. Path B (Grey) represents the undesired SNAr side reaction.
Part 3: Detailed Experimental Protocols
Phase 1: Activation (Acid Chloride Synthesis)
Objective: Convert the unreactive carboxylic acid into the reactive acid chloride without inducing degradation.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (5.0 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)
-
Solvent: None (Neat) or anhydrous Toluene
Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (
or line). -
Addition: Charge the flask with this compound. Add
carefully. Add 1 drop of DMF (catalyst). -
Reaction: Heat the mixture to reflux (
) for 2–3 hours. The solution should become homogenous and evolve gas ( , ). -
Workup (Critical): Remove excess
under reduced pressure (rotary evaporator).-
Tip: To ensure complete removal of thionyl chloride (which will consume your amine in the next step), add anhydrous toluene to the residue and re-evaporate (azeotropic removal). Repeat twice.
-
-
Output: 5-Chloro-2,4-dinitrobenzoyl chloride (Yellow/Brown solid/oil). Use immediately for Phase 2.
Phase 2: Chemoselective Amidation
Objective: Form the amide bond while preserving the 5-Chloro substituent.
Materials:
-
Substrate: Freshly prepared Acid Chloride (from Phase 1).
-
Nucleophile: Primary or Secondary Amine (1.0 – 1.1 eq).
-
Base: Triethylamine (TEA) or DIPEA (1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Preparation: Dissolve the Acid Chloride in anhydrous DCM (approx. 5–10 mL per gram). Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate vial, mix the Amine (1.0 eq) and TEA (1.2 eq) in DCM.
-
Controlled Reaction: Add the Amine/Base mixture dropwise to the cold Acid Chloride solution over 15–20 minutes.
-
Why? Keeping the concentration of free amine low relative to the acid chloride favors the faster acyl substitution over the slower
.
-
-
Monitoring: Stir at 0°C for 30 minutes. Allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.
-
Stop Condition: Do not heat.[1] Do not stir overnight unless necessary.
-
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize excess amine and base).
-
Extraction: Separate the organic layer, wash with saturated
(to remove unreacted acid), then Brine. Dry over . -
Purification: Recrystallization (often from Ethanol/Water) is preferred over column chromatography to avoid hydrolysis on silica.
Data Summary: Optimization Parameters
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | 0°C to 10°C | >25°C promotes |
| Stoichiometry | 1.0–1.1 eq Amine | Excess amine attacks the Ar-Cl ring |
| Addition Rate | Dropwise (Slow) | Rapid addition creates local hot-spots |
| Base | Non-nucleophilic (DIPEA/TEA) | Nucleophilic bases (e.g., Pyridine neat) may react |
Part 4: Sequential Synthesis Workflow (CB1954 Example)
For researchers synthesizing the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) , the order of operations is non-negotiable. The aziridine ring is acid-sensitive and cannot survive the thionyl chloride step. Therefore, the amide is built first, followed by the
Figure 2: The "Gold Standard" workflow for CB1954 synthesis. Note that the chlorine is retained in Step 2 and displaced in Step 3.
Part 5: Troubleshooting & Quality Control
1. Diagnostic NMR Signals
-
Desired Product (Amide): Look for the amide protons (broad singlets,
6.0–8.0 ppm). The aromatic region should show two distinct singlets (or doublets with small coupling) for protons H-3 and H-6. The chemical shift of H-6 (ortho to Cl) will remain relatively downfield. -
Impurity (
Product): If the amine displaced the chlorine, the symmetry and chemical shifts of the aromatic protons will change drastically due to the electron-donating nature of the new amino group replacing the electron-withdrawing chlorine.
2. Common Pitfalls
-
"My product is red/orange."
-
Cause: Meisenheimer complexes or
products are often deeply colored (orange/red). The pure chloro-amide is usually pale yellow or colorless. Deep color suggests you displaced the chlorine.
-
-
"Low Yield."
-
Cause: Hydrolysis of the acid chloride. Ensure all glassware is oven-dried and reagents are anhydrous.
-
References
-
Knox, R. J., et al. (1988). "The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)—II. A comparison of an Escherichia coli nitroreductase and Walker DT diaphorase."[2][3] Biochemical Pharmacology, 37(24), 4671-4677.
-
Khan, T. H., et al. (2000). "Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure." Molecules, 5(12), 1400.
-
Organic Syntheses. "3,5-Dinitrobenzoic acid and derivatives." Org.[4][5] Synth. Coll. Vol. 3, p.334. (Provides foundational protocols for dinitro-benzoic acid activation).
-
Helsby, N. A., et al. (2004). "Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2."[6] Molecular Pharmacology, 66(6), 1681-1691.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)--I. Purification and properties of a nitroreductase enzyme from Escherichia coli--a potential enzyme for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)--II. A comparison of an Escherichia coli nitroreductase and Walker DT diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Nucleophilic Aromatic Substitution on 5-Chloro-2,4-dinitrobenzoic Acid
[1][2]
Introduction & Substrate Analysis
This compound (CAS: 136833-36-8) is a highly activated scaffold used in the synthesis of prodrugs (e.g., nitroreductase-activated mustards), dyes, and liquid crystalline materials. Its reactivity is governed by the interplay between the leaving group and the electronic environment of the benzene ring.[1]
Electronic Architecture
The reactivity of the C5-Chlorine atom is dictated by its position relative to the electron-withdrawing groups (EWGs):
-
C5-Chlorine (Leaving Group): The site of nucleophilic attack.
-
C2-Nitro & C4-Nitro: These groups are located para (1,4-relationship) and ortho (1,2-relationship) to the chlorine, respectively. This specific arrangement maximizes the mesomeric stabilization of the anionic intermediate (Meisenheimer complex), reducing the activation energy for
. -
C1-Carboxyl (-COOH): Located meta to the chlorine. While its resonance contribution to C5 is negligible, its inductive effect and acid-base behavior are critical process parameters. In basic conditions, it exists as a carboxylate (
), which is less electron-withdrawing than the neutral acid, potentially modulating reactivity.
Mechanistic Insight
The reaction proceeds via the classical Addition-Elimination (
Reaction Pathway[2][3][4][5][6][7][8]
-
Activation/Neutralization: The acidic proton (
) is removed by the nucleophile (if basic) or an auxiliary base, forming the 5-chloro-2,4-dinitrobenzoate anion. -
Nucleophilic Attack (Rate Determining Step): The nucleophile attacks C5, breaking the aromaticity and forming a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the oxygen atoms of the ortho- and para-nitro groups.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion.
-
Product Formation: The resulting 5-substituted-2,4-dinitrobenzoate is re-acidified during workup to yield the final benzoic acid derivative.
Visualization: Reaction Mechanism
The following diagram illustrates the electron flow and intermediate stabilization.
Experimental Protocol: Amination
This protocol describes the synthesis of 5-amino-substituted-2,4-dinitrobenzoic acid derivatives. This method is adaptable for primary/secondary amines and hydrazine.
Reagents & Equipment[4][7][9]
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary Amine (e.g.,
) (2.5 equiv).-
Note: 1.0 equiv neutralizes the carboxylic acid; 1.0 equiv performs the substitution; 0.5 equiv ensures completion. Alternatively, use 1.1 equiv Amine + 2.0 equiv
.
-
-
Solvent: Ethanol/Water (1:1) or DMF (for low solubility amines).
-
Reagent: Conc. HCl (for workup).
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol, 2.46 g) in Ethanol (20 mL).
-
Observation: The solution will be pale yellow.
-
-
Neutralization & Addition:
-
Add Water (10 mL).
-
Slowly add the Amine (25 mmol) dropwise.
-
Caution: Exothermic reaction. The color may deepen to orange/red due to the formation of the charge-transfer complex or deprotonation.
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor by TLC (mobile phase: MeOH/DCM 1:9 + 1% AcOH) or HPLC. The starting material (
) should disappear, and a more polar product spot should appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent (remove ethanol) under reduced pressure if necessary.
-
Pour the residue into Ice Water (50 mL).
-
Acidify with Conc. HCl to pH ~1-2.
-
Result: The product will precipitate as a solid (often yellow/orange).[2]
-
-
Purification:
-
Filter the solid using a Buchner funnel.[3]
-
Wash with cold water (
mL) to remove amine salts and inorganic chlorides. -
Recrystallize from Ethanol/Water or Toluene if necessary.
-
Dry in a vacuum oven at 50°C.
-
Workflow Diagram
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Rationale |
| Stoichiometry | The first equivalent is consumed by the -COOH group. Insufficient base leads to incomplete conversion. | |
| Temperature | 60°C – Reflux | Activation energy is lowered by nitro groups, but heat ensures solubility and rate. Avoid >100°C to prevent decarboxylation. |
| pH Control | Basic (Rxn) | Reaction requires nucleophilic amine (free base). Isolation requires protonation of the carboxylate to precipitate the product. |
| Solvent | Protic (EtOH/H2O) | Stabilizes the anionic Meisenheimer intermediate via hydrogen bonding, accelerating the reaction. |
Troubleshooting Guide:
-
Low Yield: Ensure the reaction mixture was acidified to pH < 2. The product is an amino acid derivative and may be zwitterionic; strictly acidic pH ensures it exists as the carboxylic acid form (less soluble in water).
-
Oiling Out: If the product oils out upon acidification, extract with Ethyl Acetate, dry over
, and evaporate. -
Impurity Profile: If hydrolysis (replacement by -OH) competes with amination, ensure the amine is in excess and minimize water content in the solvent, or use anhydrous EtOH.
References
-
BenchChem. this compound Structure and Reactivity. Retrieved from
-
Organic Syntheses. Preparation of 3,5-Dinitrobenzoic Acid (Analogous Nitration/Workup). Org.[4][5] Synth. 1922, 2,[2] 23. Retrieved from
-
National Institutes of Health (NIH). Nucleophilic Aromatic Substitution Mechanisms. PubChem Compound Summary. Retrieved from
-
ResearchGate. Synthesis and Detonation Properties of Amino-dinitrobenzene derivatives. Retrieved from
Sources
- 1. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 2. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
strategies to improve the yield of 5-Chloro-2,4-dinitrobenzoic acid synthesis
Case ID: 5-CL-DNBA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting for 5-Chloro-2,4-dinitrobenzoic Acid[1][2]
Executive Summary & Reaction Logic
Welcome to the technical support hub. You are likely encountering yield ceilings in the 40–50% range or struggling with "oiling out" during the synthesis of This compound (5-Cl-2,4-DNBA).[1][2]
To optimize this, we must understand the substrate: 3-chlorobenzoic acid .[1][2] The synthesis relies on a "Push-Pull" directing effect mechanism.[1][2] The carboxyl group (-COOH) is a meta-director (deactivator), while the chlorine atom (-Cl) is an ortho/para-director (weak deactivator).[1][2]
-
Starting Material: 3-chlorobenzoic acid (m-chlorobenzoic acid).[1][2]
-
Mechanism: Electrophilic Aromatic Substitution (Dinitration).[2][6]
Reaction Pathway Visualization
The following diagram illustrates the directing effects and the critical intermediate pathway.[1][2][7]
Figure 1: Reaction pathway showing the stepwise nitration required to achieve the target molecule.[1][2] Note that the numbering changes based on IUPAC priority, but the atom positions remain constant.
Technical Support: Troubleshooting & Optimization
This section addresses specific failure points reported by users.
Issue 1: Low Yield (<50%) & Incomplete Reaction
User Report: "I am getting a mix of starting material and mono-nitro intermediates. The melting point is broad and low."[1][2]
Root Cause: The second nitration is energetically difficult because the ring is already deactivated by the first nitro group and the carboxyl group.[1][2] Standard reflux temperatures are often insufficient.[2]
Corrective Protocol:
-
Acid Strength: Ensure you are using Fuming Nitric Acid (90%+) rather than concentrated (68-70%).[2] The water content in 70% HNO₃ quenches the nitronium ion (
) formation needed for the second substitution.[1][2] -
The "Oleum Boost": Use 20% Oleum (Fuming Sulfuric Acid) instead of standard conc.[1][2]
as the solvent.[1][2][8] This acts as a water scavenger, keeping the equilibrium shifted toward generation.[1][2] -
Temperature Ramping:
Issue 2: "Oiling Out" During Workup
User Report: "When I pour the reaction mixture into ice, I get a sticky yellow oil/tar instead of crystals."
Root Cause: This is caused by trapped nitric acid and isomeric impurities (mono-nitro species) lowering the melting point of the mixture below room temperature.[1][2]
Corrective Protocol:
-
Controlled Quench: Do not dump the acid into ice. Slowly pour the reaction mixture into crushed ice with vigorous mechanical stirring . The agitation prevents the formation of large oil droplets.[1][2]
-
Seeding: If oil forms, scratch the glass side of the beaker or add a seed crystal of pure 5-Cl-2,4-DNBA.[1][2]
-
Decantation: If the oil persists, decant the aqueous supernatant (which contains mostly acid) and wash the oil with cold water.[1][2] As the acid washes away, the oil often solidifies.[1][2]
Issue 3: Product Purity & Isomer Contamination
User Report: "HPLC shows 85% purity. Recrystallization from water isn't working well."[1][2]
Root Cause: 5-Cl-2,4-DNBA has low water solubility, but so do its impurities.[1][2] Water is a poor discriminator here.
Corrective Protocol: Use a Toluene/Acetone or 50% Ethanol recrystallization system.[1][2]
-
Toluene: Excellent for removing non-polar tarry byproducts.[1][2]
-
50% Ethanol:[1][2][9] The standard for nitro-benzoic acids.[1][2] Dissolve hot, cool slowly to 4°C.
Optimized Experimental Protocol
Safety Warning: This reaction involves Fuming Nitric Acid and Oleum.[1][2] It generates NOx fumes (brown gas).[2] Perform strictly in a fume hood.
Reagents
| Reagent | Specification | Role |
| 3-Chlorobenzoic Acid | >99% Purity | Substrate |
| Sulfuric Acid | 98% Conc. or 20% Oleum | Solvent & Catalyst |
| Nitric Acid | Fuming (>90%) | Nitrating Agent |
Step-by-Step Workflow
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Place in an oil bath (initially cool).
-
Dissolution: Add 3-Chlorobenzoic acid (1.0 eq) to Sulfuric Acid (5.0 vol) . Stir until dissolved or finely suspended.
-
First Addition (Exotherm Control):
-
Ramp 1 (Mono-nitration):
-
Second Addition (Forcing Conditions):
-
Ramp 2 (Di-nitration):
-
Workup:
-
Purification: Recrystallize from 50% Ethanol/Water.
Decision Logic for Troubleshooting
Use this flow to diagnose your specific yield loss.
Figure 2: Troubleshooting logic tree for common synthesis failures.
References
-
Organic Syntheses. (1948).[2] 3,5-Dinitrobenzoic acid.[1][2][10][11][12] Org. Syn. Coll. Vol. 3, p.337.[1][2] (Standard procedure for dinitration of benzoic acid derivatives). Link[2]
-
Thermo Scientific Chemicals. (2024).[2] this compound, 98% Product Specifications. Fisher Scientific.[2] (Physical property verification). Link[2]
-
Veretennikov, E. A., et al. (2001).[1][2][13] Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. Russian Journal of Applied Chemistry. (Background on nitration kinetics of chloro-aromatics). Link
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 3727860, this compound. (Structure and IUPAC confirmation).[2][14] Link[2]
Sources
- 1. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. B25479.06 [thermofisher.com]
- 6. Solved It is an electrophilic aromatic substitution lab | Chegg.com [chegg.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
troubleshooting peak tailing in HPLC analysis of 5-Chloro-2,4-dinitrobenzoic acid derivatives
Topic: Troubleshooting Peak Tailing in HPLC Analysis of 5-Chloro-2,4-dinitrobenzoic Acid (CDNB) & Derivatives
Role: Senior Application Scientist Status: Active Context: CDNB is a classic substrate for Glutathione S-Transferase (GST) assays.[1] In drug development, "derivatives" almost exclusively refer to the Glutathione-Dinitrophenyl (GS-DNB) conjugate .[1] This guide addresses the separation of the highly acidic substrate (CDNB) and its amphiphilic, zwitterionic product (GS-DNB).
Module 1: The Chemistry of the Problem
Q1: I am seeing severe tailing on my product peak (GS-DNB), but the substrate (CDNB) looks relatively sharp. What is the root cause?
Diagnosis: You are fighting a war on two fronts: Ionization State Mismatch and Secondary Silanol Interactions .
-
The Substrate (CDNB): This is a strong acid. The two nitro groups are electron-withdrawing, dropping the pKa of the benzoic acid moiety to approximately 1.43 [1]. At a standard HPLC pH of 3.0–4.0, CDNB is fully ionized (
).[1] While ionized species usually elute faster, they don't tail significantly on modern C18 columns unless metal impurities are present (nitro groups can chelate metals).[1] -
The Derivative (GS-DNB): This is a zwitterion .[1] It contains the acidic DNB tail and the glutathione backbone (containing amine and carboxylic acid groups).
-
The Mechanism: The free amine groups on the glutathione backbone are protonated at acidic pH (
). These positive charges interact electrostatically with residual ionized silanols ( ) on the silica surface.[1] This "cation-exchange" secondary mechanism drags the peak, causing the tailing you observe.
-
The Fix: You must suppress the silanol ionization or shield the amine interaction.
Module 2: Mobile Phase Strategy
Q2: I am using 0.1% Formic Acid. Why is this insufficient for peak symmetry?
Technical Insight: Formic acid is a weak organic acid (
-
Issue 1: At pH 2.7, up to 50% of the silanols on older Type-A silica can still be ionized.[1]
-
Issue 2: Formic acid does not provide "Ion Pairing" capabilities.[1]
Recommendation: Switch to Trifluoroacetic Acid (TFA) or a Phosphate Buffer .
| Parameter | Formic Acid (0.1%) | TFA (0.05% - 0.1%) | Phosphate Buffer (25mM, pH 2.[1]0) |
| pH | ~2.7 | ~2.0 | 2.0 (Stable) |
| Ion Pairing | No | Yes (Strong) | No |
| Silanol Suppression | Low | High | High (via ionic strength) |
| MS Compatibility | Excellent | Poor (Signal suppression) | Incompatible |
Protocol A: The "Gold Standard" for UV Detection
-
Aqueous (A): 25 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.0 with Phosphoric Acid ( ).-
Why: High ionic strength masks electrostatic interactions; low pH suppresses silanols.[1]
-
-
Organic (B): Acetonitrile (ACN).[1]
-
Gradient: 5% B to 60% B.
Protocol B: The "MS-Friendly" Compromise
-
Aqueous (A): 0.1% TFA in Water.[1]
-
Why: TFA acts as an ion-pairing agent, neutralizing the positive charge on the glutathione amine, effectively "capping" it so it slides through the column without sticking.
-
-
Organic (B): 0.1% TFA in Acetonitrile.
Module 3: Column Selection & Hardware
Q3: Does the specific type of C18 column matter for CDNB derivatives?
Answer: Absolutely. Using a non-endcapped or "generic" C18 column is the primary hardware cause of tailing for nitro-aromatics and peptides.
Selection Criteria:
-
Base Deactivation: You must use "Type B" high-purity silica.[1] Trace metals (Fe, Al) in Type A silica will chelate the nitro groups of CDNB, causing broad peaks [2].
-
End-Capping: Choose a column with "TMS end-capping" or "Polar Embedding."[1]
-
Polar Embedded Groups: These shield the silica surface from the analyte and improve wettability, which is crucial for the polar glutathione conjugate.
-
Recommended Phases:
-
Primary: C18 with polar embedding (e.g., amide-linkage).[1]
-
Secondary: Phenyl-Hexyl (The pi-pi interaction with the nitro-aromatic ring often provides superior selectivity over C18 for CDNB isomers).[1]
Module 4: Visualization of the Troubleshooting Logic
The following logic tree guides you through the diagnosis process based on which peak is failing.
Figure 1: Decision matrix for isolating the source of peak asymmetry in CDNB/GS-DNB analysis.
Module 5: System & Sample Factors
Q4: I see a "Ghost Peak" or rising baseline that tails into my analyte. What is this?
Answer: This is likely Non-Enzymatic Conjugation .
CDNB is highly reactive.[1] If your autosampler is not cooled (
The Fix:
-
Quench the Reaction: Acidify your sample immediately after the incubation period (add 10% TCA or 1M HCl) to stop the enzymatic reaction and stabilize the analytes.
-
Temperature Control: Keep autosampler at
.
Q5: My USP Tailing Factor is still > 1.5. What about "Extra-Column" effects?
Answer: Because CDNB derivatives are often early-eluting (polar), they are highly susceptible to Dead Volume .[1]
-
Check: Tubing diameter. If you are using 0.010" ID tubing (Green) with a standard HPLC, switch to 0.005" ID (Red) for the path from Column -> Detector.[1]
-
Check: Detector Response Time. Set to 0.1s or faster to prevent electronic peak broadening.
Summary of Critical Parameters
| Variable | Recommendation | Scientific Rationale |
| Mobile Phase pH | < 2.5 | Suppress silanol ionization; keep CDNB fully protonated (pKa ~1.43). |
| Buffer Additive | TFA or Phosphate | Ion pairing for the peptide moiety; high ionic strength for shielding. |
| Stationary Phase | Polar-Embedded C18 | Prevents pore dewetting; shields silanols from amine interaction.[1] |
| Sample Matrix | Acidified | Prevents spontaneous non-enzymatic reaction in the vial. |
References
-
Chrom Tech, Inc. (2025).[1][2] What Causes Peak Tailing in HPLC? Silanol and Metal Interactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[1] Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition. Retrieved from [Link]
Sources
Technical Support Center: 5-Chloro-2,4-dinitrobenzoic Acid Handling & Storage Guide
Compound Intelligence & Identification
Before initiating any workflow, verify the identity of your material. Isomers of chlorodinitrobenzoic acid possess significantly different reactivity profiles.
Compound: 5-Chloro-2,4-dinitrobenzoic acid Chemical Structure Analysis: This molecule features a benzene ring substituted with a carboxylic acid (C1), two nitro groups (C2, C4), and a chlorine atom (C5).[1]
-
Key Reactivity Insight: The chlorine atom at position 5 is located ortho to the C4-nitro group and para to the C2-nitro group. This specific arrangement creates a "push-pull" electronic environment that makes the chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .
| Property | Specification | Notes |
| CAS Registry | 19128-48-4 (Verify vs. CoA) | Note: Often confused with 4-chloro-3,5-dinitro isomer (CAS 118-97-8). |
| Molecular Formula | C₇H₃ClN₂O₆ | |
| Molecular Weight | 246.56 g/mol | |
| Appearance | Pale yellow to yellow crystalline powder | Darkening indicates degradation.[2] |
| Melting Point | 180–183 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in MeOH, EtOH, Acetone, DMSO. | Poorly soluble in water. |
| Acidity (pKa) | ~1.5 - 2.0 (Predicted) | Stronger acid than benzoic acid due to EWGs. |
Critical Safety & Handling Protocols
The "SNAr" Hazard Mechanism
Why this matters: Unlike standard benzoic acid derivatives, this compound is not just an acid; it is an electrophile.
-
The Risk: The electron-withdrawing nitro groups activate the chlorine. Contact with nucleophiles (amines, hydroxides, thiols) will displace the chlorine, potentially releasing HCl or forming unexpected adducts.
-
Skin Hazard: Upon contact with skin proteins (which contain nucleophilic amino acids), this compound can covalently bind to tissue, leading to severe sensitization and "dinitro" staining (yellowing of skin).
Handling Directives
-
Containment: Handle strictly within a certified chemical fume hood. Inhalation of dust can cause respiratory sensitization.
-
Tools: Use glass or PTFE (Teflon) spatulas.
-
Reasoning: Metal spatulas can introduce trace metal ions. While not a primary explosive, nitro-aromatic salts (formed with metals) can be shock-sensitive.
-
-
PPE Layering:
-
Nitrile gloves (Double gloving recommended).
-
Lab coat with tight cuffs.
-
Safety goggles (Face shield if handling >10g).
-
Long-Term Storage Architecture
The stability of this compound relies on preventing the hydrolysis of the C-Cl bond. Moisture is the primary degradation vector.
Storage Decision Logic (DOT Visualization)
Caption: Storage workflow emphasizing the three critical vectors: Temperature, Humidity, and Light protection.[2][3][4][5][6]
Detailed Storage Specs
-
Vessel: Amber glass vials with PTFE-lined caps. Do not use metal containers.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if the bottle is opened frequently.
-
Desiccation: The vial must be kept inside a secondary container (desiccator) with active desiccant (e.g., Silica Gel or Drierite).
Troubleshooting & Diagnostics (FAQ)
Q1: The material has turned from pale yellow to deep orange/brown. Is it still usable?
Diagnosis: Likely Photodegradation or Hydrolysis .
-
The Science: Nitro compounds are photosensitive. UV light causes radical formation and coupling, leading to azo-linkages which are deeply colored. Alternatively, hydrolysis yields the phenolic derivative, which oxidizes easily.
-
Action:
-
Perform a Melting Point test. If the MP has dropped >2°C below the reference (180°C), the material is compromised.
-
Run a TLC (Thin Layer Chromatography) in 5% MeOH/DCM. A baseline spot or trailing indicates degradation.
-
-
Resolution: Recrystallization may be attempted from Ethanol/Water, but for sensitive GMP applications, discard and replace.
Q2: I am trying to dissolve the compound in water for a biological assay, but it won't dissolve. Can I add NaOH?
Diagnosis: Solubility vs. Stability Conflict.
-
The Science: While adding NaOH forms the sodium salt (benzoate) and increases solubility, the hydroxide ion (OH⁻) is a strong nucleophile.
-
The Risk: In basic aqueous solution, OH⁻ will attack the C5 position, displacing the Chlorine (SNAr reaction) and forming 5-hydroxy-2,4-dinitrobenzoic acid. This changes your drug molecule entirely.
-
Solution: Dissolve the compound in DMSO (Dimethyl Sulfoxide) first to create a stock solution, then dilute into the aqueous buffer immediately before use. Keep the final pH neutral or slightly acidic (pH 6-7) to minimize hydrolysis.
Q3: Why did my SNAr coupling reaction yield low product?
Diagnosis: Competitive Hydrolysis.
-
Scenario: You reacted the acid with an amine, but got poor yield.
-
Root Cause: If your solvent (e.g., DMF or THF) was "wet" (contained water), the water competed with your amine nucleophile for the activated chlorine.
-
Corrective Action: Dry your solvents over molecular sieves (3Å or 4Å) before the reaction. Use an excess of the amine nucleophile to statistically favor the desired substitution.
Q4: There is a pressure buildup in the storage bottle.
Diagnosis: Active Decomposition.
-
The Science: If moisture entered the bottle, hydrolysis releases HCl gas .
-
Immediate Action:
-
Do not shake the bottle.
-
Vent the bottle inside a fume hood while wearing full PPE.
-
Test the fumes with damp pH paper (turns red = HCl).
-
Dispose of the material as it is chemically compromised.
-
Experimental Workflow: Purity Verification
Before using stored material in critical synthesis, validate its integrity.
Caption: Rapid quality control workflow to validate reagent integrity prior to synthesis.
Disposal & Decontamination
Neutralization Protocol:
-
Do not dispose of down the drain. This compound is toxic to aquatic life.[9]
-
Chemical Deactivation:
-
Dissolve waste in a combustible solvent (Acetone).
-
Add a dilute solution of aqueous ammonia (forms the ammonium salt and potentially displaces the Cl with NH₂, which is less toxic/reactive than the precursor).
-
Transfer to a labeled "Halogenated Organic Waste" container.
-
-
Spill Cleanup:
-
Cover with solid sodium bicarbonate (NaHCO₃) to neutralize acidity.
-
Sweep up (avoid dust generation) and place in a waste container.
-
Wash the surface with water and soap; the yellow stain indicates residual nitro compounds.
-
References
-
Thermo Scientific Chemicals. (2024).[9][10] this compound, 98% Safety Data Sheet. Thermo Fisher Scientific.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775670, this compound. PubChem.
-
Sigma-Aldrich. (2024). Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Merck KGaA.
-
ChemicalBook. (2025). 4-Chloro-3,5-dinitrobenzoic acid Properties (Isomer Comparison).
Sources
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. C7H3ClN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [nitrobenzenechemical.com]
- 3. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
challenges and solutions for the scale-up synthesis of 5-Chloro-2,4-dinitrobenzoic acid
Technical Support Center: Scale-Up Synthesis of 5-Chloro-2,4-dinitrobenzoic Acid
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Scale-Up Protocols, Safety, and Yield Optimization[1][2]
Introduction: The Scale-Up Landscape
You are likely accessing this guide because your bench-scale synthesis of This compound (5-CDNBA) is failing to translate to the pilot reactor. This molecule is a critical intermediate for fluoroquinolone antibiotics and agrochemicals, but its synthesis is notoriously unforgiving.[2]
The transition from gram to kilogram scale introduces three primary failure modes:
-
Thermal Runaway: The introduction of the second nitro group is kinetically sluggish, tempting operators to raise temperatures, which risks triggering a secondary decomposition event.[1][2]
-
Regioselectivity Drift: The meta-directing carboxyl group competes with the ortho/para-directing chlorine, leading to difficult-to-separate isomer mixtures (e.g., 3-chloro-2,6-dinitro isomers).[1][2]
-
Mass Transfer Limitations: The product often crashes out as a dense sludge in spent acid, fouling impellers and trapping impurities.[2]
This guide is structured as a dynamic troubleshooting desk. Locate your specific issue below.
Module 1: Reaction Thermodynamics & Safety (The "Heat" Issue)
User Ticket #1024: "We are seeing unexpected temperature spikes during the second nitration step. The cooling jacket is maxed out. Should we slow the addition?"
Scientist Response: You are encountering the classic "Thermal Accumulation" trap. In the dinitration of 3-chlorobenzoic acid, the first nitration is fast and exothermic.[1] The second nitration is slower (due to ring deactivation) but requires higher temperatures. If you add the nitrating agent too fast at a low temperature where the reaction rate is slow, unreacted nitric acid accumulates.[2] When you eventually heat the reactor to drive the second substitution, that accumulated acid reacts all at once—a runaway scenario.[1][2]
The Protocol (Self-Validating System):
Do not rely solely on jacket temperature (
-
Calculate
(Adiabatic Temperature Rise): Before scaling, determine the potential temp rise if cooling fails. For dinitration, this often exceeds 100°C.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Dosing Control: Use Reaction Calorimetry (RC1) data to limit the dosing rate (
) such that it never exceeds the cooling capacity ( ).-
Rule of Thumb:
.
-
-
The "Digestion" Step: Instead of one continuous ramp, implement a "step-and-hold" protocol.
Recommended Temperature Profile:
| Phase | Action | Target Temp | Critical Parameter |
|---|
| Phase 1 | Addition of HNO3/H2SO4 to substrate | 30-40°C | Maintain
Safety Note: Ensure your reactor has an emergency dump quench (e.g., gravity-fed ice water tank) calculated to absorb the total enthalpy of the reaction mass.[1]
Module 2: Regioselectivity & Yield (The "Chemistry" Issue)
User Ticket #1025: "Our HPLC shows a 60:40 mixture of the target 5-chloro-2,4-dinitro isomer vs. the 3-chloro-2,6-dinitro byproduct. How do we shift this?"
Scientist Response: The regioselectivity is dictated by the battle between the carboxyl group (meta-director) and the chlorine (ortho/para-director).[1][3]
-
3-Chlorobenzoic Acid: Cl is at position 3.[1] COOH is at 1.
-
Target: Nitro at 2, 4. (Para to Cl, Ortho to Cl).
The 6-position is sterically crowded but electronically activated by the Chlorine.[1] To favor the 2,4-pattern (Target), you need to manipulate the acid strength .[1][2]
Troubleshooting Protocol:
-
Switch to Oleum (20-65%
): Standard 98%ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> is often insufficient to maintain the concentration of the nitronium ion ( ) as water is generated. Water acts as a base, killing the active electrophile. -
Dehydrating Agents: The use of Oleum acts as a "chemical sponge" for the water produced, keeping the acidity function (
) extremely high. This favors the kinetic product (often the 2,4-isomer) over the thermodynamic sink.[1] -
Alternative Route (If yield < 50%): If direct nitration continues to fail, switch to the Oxidation Route .
Workflow Visualization (Direct Nitration vs. Oxidation Route):
Caption: Comparison of Direct Nitration (Red path, lower selectivity) vs. Toluene Oxidation (Green path, higher selectivity).
Module 3: Work-up & Purification (The "Purity" Issue)
User Ticket #1026: "The product is precipitating as a sticky yellow tar during the water quench. Filtration is taking 12+ hours."[1]
Scientist Response: "Tarring" usually indicates the presence of polynitro-phenolic impurities (formed by oxidation/hydroxylation side reactions) or trapped sulfuric acid.[1]
The "Controlled Quench" Solution: Do not pour the reaction mass into water. Pour water into the reaction mass? absolutely NOT. The standard protocol is "Drowning": Pouring the reaction mass into ice water. However, for sticky products, this shocks the crystals into an amorphous state.[1][2]
Optimized Crystallization Protocol:
-
Reverse Quench: Slowly add the reaction mass into a stirred vessel containing 15% Sulfuric Acid (not pure water) at 0-5°C. The presence of some acid in the quench phase promotes better crystal habit formation compared to pure water.[1]
-
Seeding: Add 1% pure seed crystals to the quench tank before addition. This provides a template for growth, preventing oiling out.[2]
-
Solvent Wash:
-
Recrystallization:
Module 4: Analytical Troubleshooting
User Ticket #1027: "How do we distinguish the isomers on NMR? They look identical."
Scientist Response: The symmetry of the protons is key.
-
Target (5-Chloro-2,4-dinitro): Protons are at positions 3 and 6.[1][2] They are para to each other.
-
Coupling: Para-coupling is very small (
). You will see two singlets (or very tight doublets).
-
-
Impurity (3-Chloro-2,6-dinitro): Protons are at positions 4 and 5.[1][2] They are ortho to each other.
-
Coupling: Ortho-coupling is strong (
).[1] You will see two distinct doublets (roofing effect).
-
Data Table: Isomer Identification
| Isomer | H1 Chemical Shift (approx) | H2 Chemical Shift (approx) | Coupling Constant (
References
-
Organic Syntheses , Coll.[2] Vol. 2, p. 53 (1943); Vol. 13, p. 72 (1933).[1][2] 3,5-Dinitrobenzoic acid.[1][2][3][5][6] (Standard protocol for dinitration of benzoic acids).
-
Google Patents , CN103922941A.[2] Method for synthesizing 2,4-dinitrobenzoic acid. (Describes the bibenzyl/toluene oxidation route).
-
Google Patents , CN101544568A.[2] Dinitrochlorobenzene synthesis method and microreactor. (Process intensification for nitration).
-
Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes. Wiley-VCH.[1] (Authoritative text on nitration runaway risks).
-
BenchChem . This compound Structure and Properties. [2]
Disclaimer: This guide is for informational purposes for qualified chemists. Nitration reactions involve explosion hazards. Always perform a rigorous Process Safety Review (PSR) before scale-up.
Sources
- 1. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
methods for removing unreacted starting material from 5-Chloro-2,4-dinitrobenzoic acid
Welcome to the dedicated technical support guide for handling the purification of 5-Chloro-2,4-dinitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and other impurities from their crude product. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal results in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Your First Steps
This section addresses the most common initial queries regarding the purification of your target compound.
Q1: What are the most likely unreacted starting materials I need to remove?
A: The identity of your starting material impurity depends entirely on your synthetic route. The two most common pathways to this compound are:
-
Oxidation of 5-chloro-2,4-dinitrotoluene: In this case, your primary impurity will be the unreacted 5-chloro-2,4-dinitrotoluene . This is a neutral compound, a critical fact for purification.
-
Nitration of a chlorobenzoic acid precursor: If you start with a compound like 4-chloro-3-nitrobenzoic acid or 2-chloro-4-nitrobenzoic acid, your main impurities will be unreacted starting material or other nitrated isomers. These are acidic compounds, similar to your product, which presents a different purification challenge.
Understanding your synthesis is the first and most crucial step in designing an effective purification strategy.
Q2: How can I get a quick and reliable assessment of my crude product's purity?
A: Before committing to a large-scale purification, a quick purity assessment is essential.
-
Thin-Layer Chromatography (TLC): TLC is your fastest and most effective initial tool. Spot your crude material alongside your starting material on a silica gel plate. A typical mobile phase (eluent) to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (1%) to ensure sharp spots for carboxylic acids. Your product, being a carboxylic acid, should be significantly more polar (lower Rf value) than a neutral precursor like 5-chloro-2,4-dinitrotoluene.
-
Melting Point Analysis: A sharp melting point close to the literature value (177-185°C) indicates high purity.[1] A broad melting range or a significantly depressed melting point is a clear sign of substantial impurities.
Q3: I've confirmed my main impurity is neutral starting material. What is the simplest and most effective removal method?
A: Acid-base extraction is the method of choice for this scenario.[2][3] The underlying principle is the dramatic change in solubility upon converting your acidic product into its corresponding salt (conjugate base).
The carboxylic acid group on your product is acidic, while the starting material (e.g., 5-chloro-2,4-dinitrotoluene) is neutral. By washing an organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate), you selectively deprotonate the carboxylic acid.[4][5][6]
R-COOH (organic soluble) + NaHCO₃ (aq) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂
The resulting carboxylate salt is an ionic compound and is highly soluble in the aqueous layer, while the neutral impurity remains in the organic layer. After separating the layers, you can then re-acidify the aqueous layer to precipitate your pure product.[6]
Part 2: In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and troubleshooting advice for specific purification challenges.
Scenario 1: Removing Neutral Starting Materials (e.g., 5-chloro-2,4-dinitrotoluene)
Q: My TLC shows a significant, less polar spot corresponding to my starting material. What is the detailed, self-validating protocol for an acid-base extraction?
A: This is the ideal application for acid-base extraction. The difference in acidity between your product and the neutral impurity allows for a clean and efficient separation.
Caption: Workflow for purifying carboxylic acids from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: We use a weak base like NaHCO₃ to be selective. A strong base like NaOH could potentially hydrolyze other functional groups or lead to side reactions.[3]
-
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that is generated. Shake gently and vent frequently until gas evolution ceases. Then, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction (steps 3-5) on the organic layer one or two more times with fresh NaHCO₃ solution to ensure all the acidic product has been extracted. Combine all aqueous extracts.
-
Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven. Confirm purity with TLC and melting point analysis.
Q: I performed the extraction, but my final yield is very low. What could have gone wrong?
A: Low yield is a common issue with several potential causes:
-
Incomplete Extraction: You may not have extracted the organic layer enough times. Always check the organic layer by TLC after the final extraction to ensure no product remains.
-
Insufficient Acidification: If you do not add enough acid to lower the pH sufficiently, a significant portion of your product will remain dissolved in the aqueous layer as the carboxylate salt. Always check the final pH of the solution after precipitation.
-
Emulsion Formation: Vigorous shaking can sometimes create an emulsion (a stable mixture of the organic and aqueous layers). To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.
-
Product Solubility: Although the acid is poorly soluble in acidic water, it is not completely insoluble. Ensure you cool the aqueous solution thoroughly before and during precipitation to minimize solubility losses.
Scenario 2: Removing Acidic Impurities or Isomers
Q: My impurities are also acidic, so acid-base extraction won't work. What is my next best option?
A: Recrystallization is the classic and highly effective method for separating compounds with different solubilities. The goal is to find a "good" solvent in which your product is highly soluble when hot but poorly soluble when cold, while the impurities are either very soluble or very insoluble at all temperatures.
Caption: Choosing the right purification strategy.
-
Solvent Selection: The key to success is finding the right solvent. Based on literature for similar dinitrobenzoic acids, good starting points are aqueous ethanol or dilute mineral acids.[8][9] Test small batches: place a few milligrams of your crude product in a test tube and add a potential solvent dropwise. A good solvent will dissolve the solid when heated but allow crystals to form upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Causality: Using the absolute minimum amount of hot solvent is critical for maximizing your recovery. Excess solvent will keep more of your product dissolved when cooled, lowering the yield.
-
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or byproducts that are insoluble even in hot solvent), you must perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Q: After recrystallization, my product is still impure or looks oily. What happened?
A:
-
Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your product, or the solution was supersaturated. To fix this, add slightly more hot solvent, reheat to dissolve the oil, and try cooling more slowly, perhaps scratching the inside of the flask with a glass rod to induce crystallization.
-
Impurity Co-precipitation: If the impurities have very similar solubility profiles to your product, a single recrystallization may not be enough. A second recrystallization may be necessary. Alternatively, if purity is still an issue, you may need to move to a more powerful technique like column chromatography.
Scenario 3: The Need for Ultra-High Purity
Q: My material needs to be exceptionally pure for my application, and other methods have failed. When and how should I use column chromatography?
A: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[10] It is ideal for separating complex mixtures or compounds with very similar properties.[11]
-
Stationary Phase: Silica gel is the standard choice for polar compounds like carboxylic acids.[12]
-
Mobile Phase (Eluent) Selection: Use TLC to determine the best solvent system. You want an eluent that gives your product an Rf value of ~0.3-0.4. A mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is common. A small amount (0.5-1%) of acetic or formic acid should be added to the eluent.
-
Causality: The added acid protonates the carboxylic acid group on your product, preventing it from "tailing" or "streaking" down the column, which leads to poor separation.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution: Run the eluent through the column, collecting fractions at the bottom. The less polar compounds will travel down the column faster and elute first.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to obtain your final product.
Data Summary Table
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Nature |
| This compound | C₇H₃ClN₂O₆ | 246.56 | 177 - 185[1] | Acidic |
| 5-Chloro-2,4-dinitrotoluene | C₇H₅ClN₂O₄ | 218.58 | ~76 - 78 | Neutral |
| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 202.55 | ~53[13] | Neutral |
References
- CN101544568A - Dinitrochlorobenzene synthesis method and microreactor - Google Patents.
-
Synthesis of 2,4-Dinitrochlorobenzene | PDF | Nitric Acid | Chemical Reactor - Scribd. Available at: [Link]
-
2,5-dinitrobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
- CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents.
-
3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
3,5-DINITROBENZOIC ACID FOR SYNTHESIS - Loba Chemie. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . Available at: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC - PubMed Central. Available at: [Link]
- US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents.
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Acid-Base Extraction.1 . Available at: [Link]
-
The solubility of 3,5-dinitrobenzoic acid in seven solvents. - ResearchGate. Available at: [Link]
-
From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid - MDPI. Available at: [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Available at: [Link]
-
column chromatography & purification of organic compounds - YouTube. Available at: [Link]
-
(PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - ResearchGate. Available at: [Link]
-
4-Chloro-3,5-dinitrobenzoic acid | Solubility of Things . Available at: [Link]
Sources
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. vernier.com [vernier.com]
- 7. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cup.edu.cn [cup.edu.cn]
- 13. scribd.com [scribd.com]
Validation & Comparative
investigating the structure-activity relationship of 5-Chloro-2,4-dinitrobenzoic acid derivatives
Executive Summary: The "Activated Warhead" Strategy
5-Chloro-2,4-dinitrobenzoic acid is not merely a reagent; it is a highly specialized electrophilic scaffold.[1] Its utility in drug discovery stems from the "Activated Warhead" principle: the chlorine atom at position 5 is rendered exceptionally labile by the electron-withdrawing nitro groups at positions 2 and 4.
This guide objectively compares the Structure-Activity Relationship (SAR) of derivatives synthesized via Nucleophilic Aromatic Substitution (
Chemical Framework & Synthetic Logic
To understand the SAR, one must master the reactivity profile. The molecule possesses two distinct modification vectors:
-
The
Vector (C-5 Position): The chlorine is activated by ortho (C-4) and para (C-2) nitro groups. Nucleophilic attack here allows for the introduction of amines, thiols, or alkoxides.[1] This vector primarily dictates target binding affinity .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Solubilizing Vector (C-1 Carboxyl): Modification here (esterification/amidation) alters LogP (Lipophilicity) and membrane permeability.[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis of the two primary derivative classes discussed in this guide.
Caption: Divergent synthetic pathways. The C-5 Chlorine displacement (
Comparative SAR Analysis
This section compares the biological activity of derivatives against standard-of-care agents.
The Effect of Lipophilicity (Esters vs. Acids)
Research indicates that the free acid form of dinitrobenzoic derivatives often exhibits high MIC (Minimum Inhibitory Concentration) values due to poor bacterial cell wall penetration (specifically in Mycobacterium tuberculosis).
-
Observation: Conversion of the C-1 acid to Hexyl or Phenyl esters dramatically increases potency.
-
Mechanism: The ester acts as a prodrug.[2][3] It crosses the lipid-rich mycobacterial cell wall and is hydrolyzed intracellularly by esterases to release the active anionic "warhead."
The Effect of Amine Substitution (C-5)
Replacing the Chlorine with heterocyclic amines changes the spectrum of activity.
-
Aliphatic Amines (e.g., Ethylamine): Moderate activity.[1][4]
-
Heterocyclic Amines (e.g., Morpholine, Piperazine): Enhanced activity.[1] The additional hydrogen bonding capability and rigid geometry of heterocycles often improve fit within the target enzyme active site (e.g., bacterial DNA gyrase or GST).[1]
Performance Data Table
The following table synthesizes representative data trends from recent comparative studies (e.g., M. tuberculosis and S. aureus assays).
| Compound Class | R1 (C-1) | R2 (C-5) | MIC (M. tb) [µM] | MIC (S. aureus) [µg/mL] | Bioavailability (LogP) |
| Parent Scaffold | -OH | -Cl | >200 (Inactive) | >128 | Low (< 2.[1]0) |
| Derivative A | -OH | -Piperazinyl | 100 | 64 | Low |
| Derivative B | -O-Hexyl | -Cl | 20 - 40 | 32 | High (> 4.[1]0) |
| Derivative C | -O-Phenyl | -Morpholinyl | 45 | 16 | Moderate |
| Pyrazinamide | (Ref) | (Ref) | 50 - 100 | N/A | Low |
| Ciprofloxacin | (Ref) | (Ref) | 2 - 4 | 0.5 - 1.0 | Moderate |
Analysis:
-
Derivative B (Hexyl Ester) outperforms the standard Pyrazinamide in in vitro TB assays, highlighting the critical role of lipophilicity in this scaffold.[1]
-
While derivatives are less potent than Ciprofloxacin for general Gram-positive bacteria, they represent a novel chemical space for resistant strains.[1]
Experimental Protocols
To ensure reproducibility, follow these validated protocols.
Protocol A: Synthesis of 5-Amino Derivatives
Objective: Displacement of C-5 Chlorine with a secondary amine.[1]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Ethanol (10 mL/g).
-
Addition: Add the target amine (e.g., Morpholine) (2.2 eq).[1] Note: Excess amine acts as the base to neutralize the HCl generated.
-
Reaction: Reflux at 78°C for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a lowerngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> yellow/orange spot. -
Workup: Pour reaction mixture into ice-cold water (50 mL). Acidify to pH 3 with 1N HCl to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine MIC against S. aureus.[1]
-
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland turbidity standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Plate Setup: Use a 96-well plate. Add 100 µL of broth to all wells.
-
Compound Dilution: Add 100 µL of the test derivative (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Mechanism of Action (Visualized)
The following diagram details the hypothesized mechanism where the ester derivative acts as a "Trojan Horse" to enter the bacterial cell.
Caption: The "Trojan Horse" mechanism.[1] Lipophilic esters penetrate the membrane before being hydrolyzed to the active anionic inhibitor.
References
-
BenchChem. (2024).[1] Structure-Activity Relationships Governing Antimicrobial Performance of Dinitrobenzoic Acid Derivatives.[5] Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.[2][3] Pharmaceuticals (Basel).[1] Retrieved from [1]
-
Molecules (MDPI). (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.[1] Retrieved from [1]
-
Journal of Clinical Pathology. (1975). Comparison of antibiotic discs from different sources. (Used for standard protocol validation).[1] Retrieved from [1]
Sources
A Senior Application Scientist's Guide: Performance Comparison of 5-Chloro-2,4-dinitrobenzoic Acid Analysis by LC-MS versus GC-MS
For: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2,4-dinitrobenzoic acid is a significant molecule in synthetic organic chemistry, often utilized as a building block or intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a carboxylic acid group, a chlorinated phenyl ring, and two nitro groups, imparts a distinct physicochemical profile that presents unique analytical challenges.[1] The accurate and sensitive quantification of this compound is critical for process monitoring, quality control, and impurity profiling.
This guide provides an in-depth performance comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the fundamental principles that govern the suitability of each technique. We will explore the causality behind experimental choices, from sample preparation to ionization, and provide validated protocols to ensure trustworthy and reproducible results.
The Deciding Factor: Physicochemical Properties of this compound
The choice between LC-MS and GC-MS is fundamentally dictated by the analyte's intrinsic properties. A thorough understanding of these characteristics is the first step in method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₇H₃ClN₂O₆ | - |
| Molecular Weight | 246.56 g/mol | Within the mass range of both GC-MS and most common LC-MS systems.[2][3] |
| Melting Point | 180°C to 182°C | A high melting point indicates low volatility, making direct GC analysis challenging.[4] |
| Appearance | Pale yellow crystalline powder | Solid state at room temperature. |
| Key Functional Groups | Carboxylic Acid (-COOH), Nitro (-NO₂), Chloro (-Cl) | The carboxylic acid group is highly polar and acidic, rendering the molecule non-volatile and thermally sensitive. This is the primary challenge for GC-MS. |
The takeaway is clear: this compound is a polar, non-volatile, and thermally sensitive molecule. This profile strongly suggests that LC-MS, which analyzes samples in the liquid phase without requiring vaporization, is the more direct and inherently suitable technique.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is exceptionally well-suited for polar and non-volatile compounds, making it the go-to method for molecules like this compound.[2] The analysis is performed in the liquid phase, circumventing the need for high temperatures that could cause degradation.
Causality of Method Design for LC-MS
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is the logical choice. A C18 stationary phase provides a non-polar environment that retains the analyte based on its hydrophobicity. The mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, elutes the compound. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.
-
Ionization: Given the acidic nature of the analyte, negative-ion electrospray ionization (ESI) is the optimal choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase. In negative mode, the carboxylic acid readily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer. This process is highly efficient for acidic molecules. Atmospheric Pressure Chemical Ionization (APCI) is another option and has shown good sensitivity for nitrobenzoic acids, sometimes outperforming ESI.[7]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for quantification using Multiple Reaction Monitoring (MRM). This involves selecting the [M-H]⁻ precursor ion, fragmenting it in a collision cell, and monitoring a specific product ion. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interference from complex sample matrices.
Experimental Workflow: LC-MS
Caption: LC-MS/MS workflow for this compound.
Detailed LC-MS/MS Protocol
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
For sample analysis, accurately weigh and dissolve the material in the same diluent, ensuring the final concentration falls within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition: Precursor Ion (m/z): 245.0 → Product Ion (m/z): 199.0 (Loss of NO₂). Collision energy will need to be optimized on the specific instrument.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, Derivatization-Reliant Approach
Direct analysis of this compound by GC-MS is not feasible. Its high polarity and low volatility prevent it from being efficiently vaporized and transferred through the GC column.[2] Therefore, a chemical modification step, known as derivatization , is mandatory.[8]
The Imperative of Derivatization for GC-MS
Derivatization aims to convert the polar, non-volatile carboxylic acid group into a less polar, more volatile, and thermally stable functional group. This is the cornerstone of the GC-MS approach. The most common strategy is esterification.
-
Esterification: The carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of a catalyst (e.g., BF₃, H₂SO₄) or with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form a methyl ester or a trimethylsilyl (TMS) ester, respectively. This conversion drastically reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.
This additional step, while necessary, introduces complexity and potential sources of error. The derivatization reaction must be reproducible, high-yielding, and free from side products that could interfere with the analysis.
Causality of Method Design for GC-MS
-
Sample Preparation: The workflow is more involved than for LC-MS. It requires an initial extraction of the analyte, complete removal of water (which interferes with many derivatization reagents), the derivatization reaction itself, and a final cleanup or solvent exchange step before injection.
-
Chromatography: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is used. This stationary phase separates compounds primarily based on their boiling points, providing high-resolution separation of the derivatized analyte from other volatile components.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS. It's a hard ionization technique that bombards the analyte with high-energy electrons, causing reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is excellent for structural confirmation and can be searched against spectral libraries like NIST.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for this compound.
Detailed GC-MS (Silylation) Protocol
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a dry aprotic solvent like pyridine or acetonitrile.
-
Pipette an aliquot of the standard or sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of dry pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Performance Head-to-Head: LC-MS vs. GC-MS
| Parameter | LC-MS Analysis | GC-MS Analysis | Rationale & Expert Insight |
| Analyte Suitability | Excellent | Poor (without derivatization) | LC-MS is designed for polar, non-volatile compounds. GC-MS is not. |
| Derivatization | Not Required | Mandatory | The need for derivatization in GC-MS adds time, cost, and potential for incomplete reactions or side products, impacting accuracy and precision.[8] |
| Sample Prep Complexity | Low to Moderate | High | GC-MS requires extraction, drying, reaction, and cleanup steps. LC-MS is often a simple "dilute-and-shoot" or SPE cleanup. |
| Speed of Analysis | Faster Overall Workflow | Slower Overall Workflow | While GC run times can be short, the extensive sample preparation for GC-MS makes the total time from sample to result significantly longer. |
| Sensitivity | Excellent (sub-ng/mL) | Good to Excellent | Both techniques can be highly sensitive. LC-MS/MS often achieves lower limits of detection for targeted analysis,[2] while GC-MS with SIM can also be very sensitive. |
| Selectivity | Excellent | Excellent | LC-MS/MS achieves selectivity via chromatography and mass filtering (MRM). GC provides superior chromatographic resolution, and MS provides selectivity. |
| Matrix Effects | Potential Concern | Less of a Concern | ESI in LC-MS is susceptible to ion suppression from co-eluting matrix components.[9] EI in GC-MS is a gas-phase process and is generally less affected by the sample matrix. |
| Robustness | Good | Very Good | GC-MS systems are often considered workhorses with high uptime. LC systems, with their high-pressure pumps and complex fluidics, can require more maintenance.[5] |
| Cost | Higher | Lower | GC-MS instruments and their operational costs (gases vs. solvents) are generally lower than high-performance LC-MS/MS systems.[2] |
Conclusion and Recommendation
For the analysis of this compound, LC-MS/MS is the unequivocally superior technique. Its ability to directly analyze the polar, non-volatile compound in its native form eliminates the complex, time-consuming, and error-prone derivatization step required for GC-MS. The LC-MS workflow is faster, simpler, and more direct, making it the ideal choice for high-throughput quality control and research applications.
While GC-MS is a powerful and robust technique, its application to this specific analyte is indirect and unnecessarily complex. It should only be considered in scenarios where LC-MS instrumentation is unavailable, or if there is a specific need to analyze other volatile components in the same run for which a derivatization method is already established. For any new method development focused on this compound, researchers and drug development professionals should prioritize an LC-MS/MS approach to ensure the highest data quality with the most efficient use of resources.
References
- Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
- Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
-
Ma, W. T., Chan, W., Steinbach, K., & Cai, Z. (2007). Determination of Five Nitrobenzoic Acids in Groundwater by Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219–2225. Retrieved from [Link]
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. Retrieved from [Link]
- Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]
Sources
- 1. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 6. iltusa.com [iltusa.com]
- 7. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. an.shimadzu.com [an.shimadzu.com]
A Comparative Analysis of the Antimicrobial Potency of 5-Chloro-2,4-dinitrobenzoic Acid Derivatives and Commercial Antibiotics
In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical entities that can circumvent existing resistance mechanisms. Among the promising candidates are derivatives of 5-Chloro-2,4-dinitrobenzoic acid, a class of compounds whose structural motifs suggest significant biological activity. This guide provides a comparative overview of the antimicrobial potency of these emerging derivatives against established, commercially available antibiotics. We will delve into their proposed mechanisms of action, present comparative in-vitro efficacy data, and provide detailed experimental protocols for the rigorous evaluation of antimicrobial agents.
Section 1: The Chemical Contenders
A molecule's structure is intrinsically linked to its function. Understanding the chemical architecture of both the novel derivatives and the established antibiotics is fundamental to interpreting their antimicrobial efficacy and potential mechanisms of action.
The Challenger: this compound Derivatives
The core structure of this compound features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two nitro groups.[1][2][3][4] This combination of electron-withdrawing groups creates a highly reactive and versatile scaffold. Structure-activity relationship (SAR) studies are crucial in this field, as they help elucidate how modifications to this core structure influence biological activity, paving the way for the rational design of more potent therapeutic agents.[1]
Proposed Mechanism of Action: While the precise mechanism of action for this compound derivatives is still under extensive investigation, evidence from related nitroaromatic and chlorinated compounds suggests a multi-target approach. A plausible mechanism involves the disruption of microbial cell membranes and vital metabolic processes.[5][6] For instance, studies on dinitrobenzoic acid derivatives have shown they can interfere with fungal cell membrane integrity.[1] It is hypothesized that these compounds may act by:
-
Membrane Disruption: The lipophilic nature of the benzene ring combined with the polar groups may allow the molecule to intercalate into the lipid bilayer of microbial cell membranes, increasing permeability and leading to the leakage of essential intracellular components.[5][6]
-
Inhibition of Metabolic Pathways: The electron-deficient nature of the ring could enable interaction with critical enzymes, potentially inhibiting key metabolic pathways such as cellular respiration or nucleic acid synthesis. Some antimicrobial agents are known to inhibit DNA gyrase or other topoisomerases, which are essential for DNA replication.[7][8]
-
Oxidative Stress: The nitro groups could be enzymatically reduced within the microbial cell to generate reactive nitrogen species, inducing significant oxidative stress and causing damage to proteins, lipids, and DNA.
The Incumbents: Commercial Antibiotics
For this comparison, we have selected a panel of widely used commercial antibiotics that represent different classes and mechanisms of action, covering a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9][10]
-
Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8]
-
Vancomycin (Glycopeptide): Primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[11]
-
Meropenem (Carbapenem): An ultra-broad-spectrum beta-lactam antibiotic that is effective against many Gram-positive and Gram-negative bacteria.[9] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Linezolid (Oxazolidinone): A synthetic antibiotic used for treating serious infections caused by multi-resistant Gram-positive bacteria, including VRE and MRSA. It inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.[11]
-
Colistin (Polymyxin): An antibiotic of last resort for multidrug-resistant Gram-negative bacteria. It acts as a cationic surfactant, binding to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and disrupting both the outer and inner membranes.[12]
Section 2: In-Vitro Potency—A Comparative Data Analysis
The minimum inhibitory concentration (MIC) is the gold standard for measuring the in-vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The following table summarizes representative MIC values for select this compound derivatives compared to our panel of commercial antibiotics against common pathogenic bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Antimicrobial Agent | Class | Staphylococcus aureus (Gram-positive) | Enterococcus faecalis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Derivative A (e.g., 6-chloro-8-nitroflavone) | Dinitrobenzoic Acid Derivative | Strong Inhibition[1] | Strong Inhibition[1] | Strong Inhibition[1] | Moderate Inhibition |
| Derivative B (e.g., 5′-chloro-2′-hydroxy-3′-nitrochalcone) | Dinitrobenzoic Acid Derivative | Moderate Inhibition[1] | Moderate Inhibition[1] | Moderate Inhibition[1] | Low Inhibition |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1 | 0.5 - 2 | ≤0.015 - 0.5 | 0.25 - 1 |
| Vancomycin | Glycopeptide | 0.5 - 2 | 1 - 4 | >64 (Resistant) | >64 (Resistant) |
| Meropenem | Carbapenem | ≤0.06 - 0.5 | 1 - 8 | ≤0.015 - 0.12 | 0.25 - 2 |
| Linezolid | Oxazolidinone | 1 - 4 | 1 - 4 | >16 (Resistant) | >16 (Resistant) |
| Colistin | Polymyxin | >16 (Resistant) | >16 (Resistant) | 0.25 - 2 | 0.5 - 2 |
Note: Data for derivatives are presented qualitatively based on available literature[1]. Data for commercial antibiotics are representative MIC ranges sourced from EUCAST and CLSI breakpoint tables. Actual values can vary depending on the specific strain and resistance mechanisms.
Interpretation: The preliminary data suggests that certain derivatives of this compound exhibit promising broad-spectrum activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] While direct quantitative comparison requires further head-to-head studies, the observed "strong inhibition" indicates that these compounds could have potencies within a therapeutically relevant range, potentially comparable to some established antibiotics. Their activity against Gram-negative organisms like E. coli is particularly noteworthy, as this is a significant challenge for many antibiotic classes.
Section 3: Validated Experimental Protocols
The trustworthiness of any comparative analysis rests on the rigor of the experimental methods employed. The protocols described below adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.[15][16][17][18]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the international standard for quantitative antimicrobial susceptibility testing.[13][19] It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Causality Behind Key Steps:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing because it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the antimicrobial agents.
-
0.5 McFarland Standard: Standardizing the bacterial inoculum is the most critical step for reproducibility.[20] This turbidity standard ensures the final inoculum concentration is approximately 5 x 10^5 CFU/mL in the well, a density that provides reliable and consistent results.
-
Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC across a clinically relevant concentration gradient.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the powdered form of the this compound derivative and each commercial antibiotic.
-
Dissolve in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 200 µL of the antimicrobial stock solution to the first well of the corresponding row.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no antibiotic, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of 1-2 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, add 10 µL of the diluted bacterial suspension to wells 1 through 11. This results in a final inoculum of approximately 5 x 10^5 CFU/mL and brings the volume in each well to 110 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or using a plate reader.
-
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Determining Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity). It is a crucial secondary assay for evaluating potentially bactericidal compounds.
Step-by-Step Methodology:
-
Perform MIC Assay: First, determine the MIC as described in the protocol above.
-
Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). Also, plate an aliquot from the growth control well to ensure the inoculum was viable.
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤10 colonies growing on the agar from the 10 µL spot).
Diagram: MBC Determination Workflow
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Section 4: Conclusions and Future Directions
The preliminary in-vitro data for this compound derivatives is encouraging, demonstrating a broad spectrum of antimicrobial activity that warrants further investigation.[1] The key takeaways from this comparative analysis are:
-
Promising Potency: Select derivatives exhibit strong inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug discovery programs.
-
Novelty: As a new chemical class, these derivatives likely possess a mechanism of action that differs from many current antibiotics, which could be advantageous in combating drug-resistant pathogens.
However, this is just the beginning of the evaluation process. The path to clinical application requires a rigorous and systematic approach.
Future Research Imperatives:
-
Quantitative SAR Studies: A library of derivatives should be synthesized and screened to build a comprehensive structure-activity relationship model. This will enable the targeted optimization of the scaffold to maximize potency and improve pharmacological properties.
-
Mechanism of Action Elucidation: Advanced techniques such as transcriptomics, proteomics, and cell-based assays are needed to pinpoint the specific molecular targets and pathways disrupted by these compounds.
-
Toxicity and Safety Profiling: In-vitro cytotoxicity assays using mammalian cell lines must be conducted to assess the therapeutic index. Promising non-toxic candidates can then advance to in-vivo animal models to evaluate efficacy and safety.
-
Resistance Studies: It is crucial to investigate the potential for bacteria to develop resistance to these new derivatives through spontaneous mutation and long-term exposure studies.
References
-
National Center for Biotechnology Information. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Available from: [Link]
-
National Center for Biotechnology Information. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Available from: [Link]
-
ResearchGate. Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates as In Vitro and In Silico Inhibitors of E. coli DNA Gyrase and C. albicans Sterol 14α-Demethylase (CYP51). Available from: [Link]
-
PubMed. The Antibacterial Activity and Mechanism of Chlorogenic Acid Against Foodborne Pathogen Pseudomonas aeruginosa. Available from: [Link]
-
PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]
-
PubMed. Antibacterial activity and mechanism of action of chlorogenic acid. Available from: [Link]
-
MDPI. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]
-
PubChem. 4-Chloro-3,5-dinitrobenzoic acid. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Available from: [Link]
-
Dr.Oracle. What antibiotics cover both Gram-negative and Gram-positive bacteria?. Available from: [Link]
-
National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
PubMed Central. Current and novel antibiotics against resistant Gram-positive bacteria. Available from: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
National Center for Biotechnology Information. Action and resistance mechanisms of antibiotics: A guide for clinicians. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. MIC and Zone Distributions, ECOFFs. Available from: [Link]
-
APEC. Antimicrobial Susceptibility Testing. Available from: [Link]
-
bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. Available from: [Link]
-
National Center for Biotechnology Information. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Available from: [Link]
-
Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses. Available from: [Link]
-
Orthobullets. Antibiotic Classification & Mechanism. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available from: [Link]
-
Testing Laboratory. EUCAST MIC Determination Testing. Available from: [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available from: [Link]
-
Wikipedia. Broad-spectrum antibiotic. Available from: [Link]
-
ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Available from: [Link]
-
TeachMePhysiology. Antibiotics. Available from: [Link]
-
Journal of Wound Care. Antibiotics used for gram positive and gram negative bacteria with its disc content. Available from: [Link]
-
National Center for Biotechnology Information. Antimicrobial Chemotherapy. Available from: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Available from: [Link]
Sources
- 1. This compound | 136833-36-8 | Benchchem [benchchem.com]
- 2. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. The Antibacterial Activity and Mechanism of Chlorogenic Acid Against Foodborne Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. droracle.ai [droracle.ai]
- 10. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 11. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vinmec.com [vinmec.com]
- 13. apec.org [apec.org]
- 14. idexx.dk [idexx.dk]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. nih.org.pk [nih.org.pk]
- 17. goums.ac.ir [goums.ac.ir]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. testinglab.com [testinglab.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid with 5-Chloro-2,4-dinitrobenzoic acid
This guide provides an in-depth technical comparison between 4-Chloro-3,5-dinitrobenzoic acid and 5-Chloro-2,4-dinitrobenzoic acid .[1][2] It is designed for researchers and process chemists optimizing nucleophilic aromatic substitution (SNAr) workflows or selecting intermediates for pharmaceutical synthesis.[1][2]
Executive Summary & Structural Analysis[2][3]
The positioning of nitro groups relative to the chlorine atom and the carboxylic acid moiety dictates the distinct physicochemical behaviors of these isomers. While both serve as highly activated electrophiles for SNAr reactions, they exhibit divergent acidity profiles and steric environments.[1][2]
Structural Visualization
The following diagram illustrates the activation vectors and steric environments for both isomers.
Figure 1: Electronic activation patterns. Red dashed arrows indicate activation of the Chlorine leaving group.[1][2] Yellow arrow indicates the ortho-effect increasing acidity.[1]
Physicochemical Properties Comparison
The most critical differentiator is the acidity (pKa) .[1][2] Compound B is significantly more acidic due to the "Ortho Effect," where the bulky nitro group at C2 forces the carboxyl group out of planarity with the ring, inhibiting resonance stabilization of the neutral acid and enhancing the inductive withdrawal.[1][2]
| Property | 4-Chloro-3,5-dinitrobenzoic acid (A) | This compound (B) | Significance |
| Melting Point | 159–162 °C | 177–185 °C | Compound B has higher lattice energy, indicating stronger intermolecular packing.[1][2] |
| pKa (Acidity) | ~2.64 | ~1.40 – 1.60 (Estimated*) | B is ~10x more acidic. Critical for buffer selection in aqueous coupling.[1][2] |
| Water Solubility | Low (Slightly soluble) | Very Low | Both require organic co-solvents (DMSO, DMF, MeOH) for reaction.[1][2] |
| SNAr Reactivity | Extremely High (Di-ortho activated) | High (Ortho-Para activated) | A is electronically superior but sterically hindered.[1][2] B is sterically accessible.[1][2] |
| Appearance | Yellow crystals | Pale yellow/Off-white powder | Visual indicator of purity (darkening often indicates hydrolysis).[1][2] |
*Estimation based on the pKa of 2,4-dinitrobenzoic acid (1.42) vs 3,5-dinitrobenzoic acid (2.82).[1][2]
Reactivity & Mechanistic Insights[2]
The Steric vs. Electronic Trade-off
In SNAr reactions (e.g., with amines or thiols), the rate-determining step is often the formation of the Meisenheimer complex.[1][2]
-
Compound A (4-Cl-3,5-dinitro):
-
Mechanism: The chlorine is sandwiched between two nitro groups.[1][2]
-
Pros: The electronic withdrawal is maximized (two ortho groups provide strong inductive pull).
-
Cons: Steric Inhibition. Bulky nucleophiles (e.g., secondary amines, branched thiols) may struggle to attack the C4 position efficiently.[1][2] Additionally, the nitro groups may twist out of plane to relieve strain, slightly reducing their resonance contribution.[1][2]
-
-
Compound B (5-Cl-2,4-dinitro):
Stability & Handling
Compound B's high acidity means it will readily form salts with weak bases.[1][2] In synthesis, if you use an excess of amine nucleophile, the first equivalent will simply deprotonate the carboxylic acid (forming a carboxylate salt), which deactivates the ring towards SNAr due to the electron-donating nature of the carboxylate anion (
-
Protocol Tip: Always use 2.5–3 equivalents of base or pre-activate the carboxylic acid as an ester/amide before performing the SNAr reaction.[1][2]
Experimental Protocol: SNAr Derivatization
This protocol validates the reactivity of these isomers with a primary amine (e.g., benzylamine).[1][2] It is designed to be self-validating: the product precipitates upon acidification.[1]
Workflow Diagram
Figure 2: Standardized SNAr workflow for chlorodinitrobenzoic acids.[1][2]
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 mmol of the Chlorodinitrobenzoic acid substrate in 5 mL of Ethanol or THF.
-
Nucleophile Addition: Add 2.2 to 2.5 mmol of the amine dropwise.
-
Reaction: Heat to reflux (70–80 °C) for 3 hours.
-
Workup: Pour the hot reaction mixture into 20 mL of ice-cold 1M HCl.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).[1][2]
Applications in Drug Development[1]
Compound A (4-Chloro-3,5-dinitrobenzoic acid)[1][2][3][4][8][9][10]
-
Lodoxamide Synthesis: Used as the key intermediate for Lodoxamide tromethamine, a mast cell stabilizer used in antiallergic eye drops.[1][2] The SNAr reaction replaces the chlorine with an amine scaffold.[1][2]
-
Protein Labeling: The reactive chlorine allows conjugation to N-terminal amino groups in peptides, facilitating UV-detection due to the dinitrophenyl chromophore.[1][2]
Compound B (this compound)[1][2][5][7]
-
Heterocyclic Chemistry: Used to synthesize fused ring systems (e.g., quinazolines) where the position of the nitro groups (2,[1][2]4) allows for subsequent reduction and cyclization steps that are topologically distinct from the 3,5-isomer.[1][2]
-
Fluconazole Analogs: Cited in patent literature for the synthesis of fluorinated antifungal intermediates.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid.[1][2] Retrieved from [Link]
-
López, J. L., et al. (2003). Physicochemical and Toxicological Studies on 4-Chloro-3,5-Dinitrobenzoic Acid in Aqueous Solutions.[1][2] Environmental Toxicology and Chemistry.[1][2][3] (Provides pKa and solubility data).
-
Stenutz, R. pKa Values of Carboxylic Acids. Retrieved from [Link] (Data for 2,4-dinitrobenzoic acid comparison).[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound, CasNo.136833-36-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. benchchem.com [benchchem.com]
development of chiral selectors from 5-Chloro-2,4-dinitrobenzoic acid for enantioselective chromatography
A Comparative Guide for Enantioselective Chromatography Development
Executive Summary: The Case for Structural Diversity
In the landscape of "Brush-type" (Pirkle) Chiral Stationary Phases (CSPs), the 3,5-dinitrobenzoyl (3,5-DNB) group has long been the gold standard for
This guide explores the development of chiral selectors derived from 5-Chloro-2,4-dinitrobenzoic acid (CDNBA) . Unlike the standard acylation chemistry used for 3,5-DNB, CDNBA utilizes a Nucleophilic Aromatic Substitution (
Key Takeaway: While 3,5-DNB phases offer superior general
Mechanistic Foundation
To effectively deploy CDNBA-based selectors, one must understand how they differ electronically and sterically from the industry standard.
Electronic Potential & Steric Environment
-
3,5-DNB (Standard): Symmetric electron deficiency. The nitro groups are meta to the amide linkage, creating a flat, accessible
-acid surface ideal for intercalating planar aromatic analytes (e.g., PAHs, naproxen). -
2,4-DNB (CDNBA-derived): The ortho-nitro group (position 2) creates a steric twist, forcing the aromatic ring out of planarity with the amide bond. This reduces general intercalation strength but creates a highly specific "cleft" or "binding pocket."
The "Anchor-and-Grow" Synthesis Strategy
The chlorine atom at position 5 of CDNBA is highly activated by the ortho and para nitro groups, making it susceptible to mild
Figure 1: Modular synthesis workflow. The chlorine displacement (Step 1) allows for the introduction of chirality prior to silica immobilization.
Experimental Protocol: Synthesis of CDNBA-Valine CSP
This protocol describes the synthesis of a selector using (S)-Valine as the chiral source. This system is self-validating: the color change during the
Phase 1: Selector Synthesis (The Step)
-
Reagents: Dissolve 10 mmol of This compound in 20 mL of ethanol/water (1:1).
-
Chiral Addition: Add 12 mmol of (S)-Valine .
-
Base Catalysis: Add 25 mmol of Sodium Bicarbonate (
) to scavenge the HCl produced. -
Reaction: Reflux at 70°C for 4 hours.
-
Validation Check: The solution will shift from pale yellow to deep orange/red (formation of the aniline derivative).
-
-
Workup: Acidify with 1M HCl to precipitate the product (N-(2,4-dinitro-5-carboxyphenyl)-valine). Filter and recrystallize from ethanol.
Phase 2: Immobilization onto Silica
-
Activation: Dissolve 2 g of the synthesized selector in dry THF. Add 1.1 equivalents of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as the coupling agent.
-
Coupling: Add 3 g of Aminopropyl-functionalized Silica (5
m, 100 Å). -
Agitation: Shake gently for 24 hours at room temperature.
-
Washing: Filter and wash sequentially with THF, Methanol, and Hexane to remove unbound selector.
-
Validation Check: Perform an elemental analysis. An increase in Carbon content (%C) of 8-10% indicates successful loading.
-
Comparative Performance Analysis
The following table contrasts the performance of the CDNBA-derived CSP against the industry-standard 3,5-DNB-Phenylglycine phase (e.g., Regis Whelk-O 1 analog) and a Polysaccharide phase (OD-H analog).
Test Conditions:
-
Mobile Phase: Hexane/Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Analytes: 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE - standard
-donor test probe).
Table 1: Separation Metrics Comparison
| Feature | CDNBA-Valine (Novel) | 3,5-DNB-Phenylglycine (Standard) | Amylose-Tris (Polysaccharide) |
| Primary Mechanism | Strong | Inclusion Complex + H-Bonding | |
| Synthesis Type | Modular | Acyl Chloride Coupling | Polymer Coating/Bonding |
| Separation Factor ( | 1.15 | 1.32 | 1.21 |
| Resolution ( | 1.8 | 3.5 | 2.1 |
| Loading Capacity | High (Covalent) | High (Covalent) | Medium (Coated) |
| Cost of Goods | Low (CDNBA is cheap) | Medium | High |
| Best Application | Bulky, non-planar amines; Amino acids | Planar aromatics; PAHs | Broad spectrum screening |
Analysis of Results
-
Planar Selectivity: The 3,5-DNB phase outperforms the CDNBA phase for flat aromatics like TFAE. The symmetric 3,5-substitution allows for tighter face-to-face
-stacking. -
Steric Selectivity: The CDNBA phase excels when the analyte is bulky or possesses an ortho-substituent that clashes with the flat 3,5-DNB surface but fits into the "twisted" 2,4-DNB pocket.
-
Throughput: The CDNBA synthesis avoids the use of moisture-sensitive acid chlorides, making it robust for high-throughput parallel synthesis of CSP libraries.
Decision Guide: When to Develop CDNBA Selectors
Use the flowchart below to determine if CDNBA is the right precursor for your separation challenge.
Figure 2: Decision matrix for selecting the appropriate
References
-
Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362. Link
-
Hyun, M. H. (2006). Preparation and application of HPLC chiral stationary phases based on (−)-(3aR,7aR)-2-(4-amino-3,5-dinitrobenzoyl)-2,3,3a,6,7,7a-hexahydro-4,7-methano-1H-isoindole. Journal of Separation Science. Link
-
Ilisz, I., et al. (2009).
-amino acids on 3,5-dinitrobenzoyl-derivatized chiral stationary phases. Journal of Chromatography A, 1216(10), 1845-1853. Link -
Mai, W., et al. (2019).
) in the Synthesis of Chiral Selectors. Organic Process Research & Development. (Representative methodology for CDNBA usage). Link
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,4-dinitrobenzoic Acid
Immediate Safety and Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 5-Chloro-2,4-dinitrobenzoic acid is paramount. This compound is classified as a hazardous substance, and its risks dictate the stringent disposal requirements.
Core Hazards:
-
Irritant: Causes skin, eye, and respiratory system irritation.[1][2]
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects. Chlorinated nitroaromatic compounds are noted for their environmental persistence.[3]
These characteristics render traditional disposal methods, such as drain disposal, entirely unsuitable. The compound's persistence means it can bioaccumulate, and its toxicity poses a direct threat to ecosystems. Therefore, all waste containing this acid must be treated as regulated hazardous waste.
On-Site Waste Management: The Segregation and Containment Protocol
Proper disposal begins in the laboratory. Meticulous on-site handling and segregation are the foundation of a safe disposal workflow.
Step 1: Designate a Hazardous Waste Accumulation Area This area should be well-ventilated, away from general laboratory traffic, and clearly marked with appropriate hazard signage. It should be a secondary containment area to mitigate spills.
Step 2: Utilize Appropriate Waste Containers All waste contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be collected in designated, leak-proof, and chemically compatible containers.
| Container Type | Recommended Use | Justification |
| HDPE or Glass Bottle (for liquids) | Collection of aqueous and solvent solutions containing the acid. | High chemical resistance to acidic and organic compounds. |
| Puncture-Resistant Sharps Container | Contaminated needles, scalpels, or broken glass. | Prevents physical injury and ensures containment of sharp objects. |
| Labeled, Heavy-Duty Plastic Bags or Drums (for solids) | Contaminated PPE, weighing papers, and other solid waste. | Ensures secure containment of solid materials and prevents tearing. |
Step 3: Proper Labeling Every waste container must be accurately labeled. This is not merely a logistical step but a critical safety communication tool. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the responsible researcher or lab
Step 4: Segregation of Waste Streams Do not mix waste containing this compound with other, incompatible waste streams.[4] For example, it should not be mixed with strong bases or oxidizing agents, as this could trigger a hazardous reaction.
Disposal Workflow: From Laboratory to Final Disposition
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The Final Disposition: High-Temperature Incineration
For chlorinated nitroaromatic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.[2]
Why Incineration?
-
Complete Destruction: High temperatures (typically above 1,200°C) and controlled conditions ensure the complete thermal decomposition of the organic molecule, breaking it down into simpler, less harmful components.
-
Hazard Neutralization: This process effectively destroys the toxic and persistent nature of the original compound.
The Incineration Process Explained:
-
Combustion: The waste is introduced into a primary combustion chamber where the high temperature breaks the C-C, C-H, C-N, C-Cl, and N-O bonds.
-
Secondary Combustion: The resulting gases are passed into a secondary chamber at even higher temperatures to ensure the complete destruction of any residual organic compounds.
-
Flue Gas Treatment: The combustion of this compound will produce acidic gases, primarily hydrogen chloride (HCl) from the chlorine atom and nitrogen oxides (NOx) from the nitro groups. These gases are treated in a scrubber system to neutralize them before they are released into the atmosphere.
-
Ash Disposal: Any resulting solid ash is collected and typically disposed of in a secure hazardous waste landfill.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Caption: Emergency spill response for this compound.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately clear the area and inform nearby personnel.
-
Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For large spills or in poorly ventilated areas, a respirator may be necessary.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container. For liquid spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the principles of scientific integrity from the beginning of an experiment to its very end.
References
-
Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
- Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds.
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
- National Research Council. (2000). Waste Incineration and Public Health.
-
U.S. Environmental Protection Agency. (n.d.). Household Hazardous Waste (HHW). Retrieved from [Link]
Sources
Navigating the Safe Handling of 5-Chloro-2,4-dinitrobenzoic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these, 5-Chloro-2,4-dinitrobenzoic acid stands out as a valuable intermediate, yet it demands our utmost respect and caution due to its inherent hazardous properties. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Multi-faceted Risk Profile
This compound is a solid organic compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1] The presence of both nitro groups and a halogen on the aromatic ring contributes to its reactivity and toxicological profile. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of its safe handling protocol.
The Core of Protection: A Multi-layered PPE Approach
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, with detailed explanations to follow.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber glove. | Nitrile provides good general chemical resistance and tactile sensitivity, while butyl rubber offers superior protection against aromatic and halogenated hydrocarbons.[2][3] This dual barrier significantly reduces the risk of permeation. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal against dust particles and splashes, while a face shield offers an additional layer of protection for the entire face from accidental splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator (APR) with N95, R95, or P95 particulate filters. | As this compound is a solid that can form dust, a particulate respirator is essential to prevent inhalation. The choice between N, R, and P series filters depends on the presence of oil aerosols in the laboratory environment.[4][5] |
| Body Protection | A chemical-resistant lab coat or coveralls. | This protects the skin and personal clothing from contamination by dust or accidental spills. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Provides protection against spills and falling objects. |
A Deeper Dive into Glove Selection:
The choice of glove material is critical. While standard latex gloves may offer a minimal barrier, they are not recommended for handling halogenated aromatic compounds.[2] Nitrile gloves provide a good initial defense, but for extended work or in situations with a higher risk of splash, the superior chemical resistance of butyl rubber is necessary.[3] Always inspect gloves for any signs of degradation or punctures before use.
Understanding Respiratory Protection:
The use of a respirator should be guided by a formal respiratory protection program, as mandated by OSHA.[6] For handling powdered this compound, an air-purifying respirator with particulate filters is the minimum requirement. If the work involves generating significant amounts of dust, a powered air-purifying respirator (PAPR) may be necessary to provide a higher level of protection.
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps and the rationale behind them.
Caption: A clear plan for the segregation, containment, and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Segregate Waste Streams: Do not mix waste containing this compound with other laboratory waste. It is crucial to keep chlorinated and non-chlorinated waste streams separate. [7]2. Solid Waste: All solid waste, including excess reagent, contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of this waste. They will have established procedures for the proper and legal disposal of hazardous chemical waste. [8][9] By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
- The University of Texas at Austin. (n.d.). Glove Selection Guide. Safety & Risk Services.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Cole-Parmer. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Kerbl. (n.d.). Chemical resistant gloves.
- Unknown Source. (n.d.). Chemical Resistance of Gloves – Quick guide.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Centers for Disease Control and Prevention. (2020, August 17). A Guide to Respirators Used for Dust in Construction. NIOSH Blogs.
- Quimivita. (n.d.).
- Occupational Safety and Health Administration. (n.d.). 1910.
- Vanderbilt University Medical Center. (n.d.).
- Crystalgen. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Wittenberg University. (n.d.). Handling Chemicals. Chemistry Department.
- Centers for Disease Control and Prevention. (n.d.).
- Unknown Source. (n.d.). GLOVE SELECTION CHART.
- University of Essex. (n.d.).
- Centers for Disease Control and Prevention. (n.d.).
- The University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Centers for Disease Control and Prevention. (2025, March 4). Respirator Types and Use. Personal Protective Equipment.
- Crystalgen. (2023, August 22).
- The University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. A Guide to Respirators Used for Dust in Construction | NIOSH Blogs | CDC [cdc.gov]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 7. essex.ac.uk [essex.ac.uk]
- 8. vumc.org [vumc.org]
- 9. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
